molecular formula C5H7NO2 B169427 3,4-dimethylisoxazol-5(4H)-one CAS No. 15731-93-8

3,4-dimethylisoxazol-5(4H)-one

Cat. No.: B169427
CAS No.: 15731-93-8
M. Wt: 113.11 g/mol
InChI Key: UYYXCVRLRKSYAA-UHFFFAOYSA-N
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Description

3,4-Dimethylisoxazol-5(4H)-one is a valuable chemical scaffold in advanced organic chemistry and medicinal chemistry research. Its highly functionalized isoxazolone core serves as a versatile precursor for the synthesis of diverse and complex molecular architectures . While specific mechanistic studies on this exact compound are limited, the broader class of isoxazole derivatives is extensively investigated for its biological potential. For instance, novel isoxazole-containing hybrids have demonstrated significant cytotoxic activities in studies targeting human liver and breast cancer cell lines, with some compounds inducing oxidative stress, apoptosis, and cell cycle arrest . This positions 3,4-Dimethylisoxazol-5(4H)-one as a compound of high interest for researchers developing novel therapeutic agents, particularly in oncology. The stable yet modifiable structure of this heterocycle makes it an ideal intermediate for constructing targeted libraries of small molecules. It is essential for scientists to handle this material with care, adhering to all safety guidelines, as it is intended for research and further manufacturing applications exclusively and is not meant for diagnostic or human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethyl-4H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-3-4(2)6-8-5(3)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYXCVRLRKSYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NOC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337699
Record name 3,4-dimethylisoxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15731-93-8
Record name 3,4-dimethylisoxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,4-Dimethylisoxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis of 3,4-dimethylisoxazol-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is tailored for researchers, scientists, and professionals in the field, offering a blend of theoretical principles and practical, field-proven insights. We will delve into the core synthetic strategies, the underlying reaction mechanisms, and a detailed experimental protocol.

Introduction: The Significance of the Isoxazolone Scaffold

The isoxazolone ring system is a prominent scaffold in a multitude of biologically active compounds.[1] Derivatives of isoxazol-5(4H)-one have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of substituents on the isoxazolone core allows for the fine-tuning of these biological activities, making the development of robust and versatile synthetic routes a key objective for medicinal chemists. 3,4-Dimethylisoxazol-5(4H)-one, in particular, serves as a valuable building block for the synthesis of more complex molecules.

Core Synthetic Strategy: Cyclocondensation of β-Keto Esters with Hydroxylamine

The most direct and widely employed method for the synthesis of the isoxazol-5(4H)-one core is the cyclocondensation reaction between a β-keto ester and hydroxylamine or its salts.[2][3][4] This reaction is a cornerstone of heterocyclic chemistry, valued for its efficiency and reliability.

Rationale for Precursor Selection

To achieve the target molecule, 3,4-dimethylisoxazol-5(4H)-one, a β-keto ester with methyl groups at the appropriate positions is required. The logical and commercially available starting material is ethyl 2-methylacetoacetate . This precursor provides the necessary carbon backbone, including the methyl groups that will become the C3 and C4 substituents of the final isoxazolone ring. Hydroxylamine hydrochloride is the standard reagent for providing the nitrogen and oxygen atoms of the isoxazole ring. A base is typically required to liberate free hydroxylamine from its hydrochloride salt and to facilitate the reaction.

Experimental Protocol: Synthesis of 3,4-Dimethylisoxazol-5(4H)-one

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 2-methylacetoacetate144.17101.44 g (1.42 mL)
Hydroxylamine hydrochloride69.49120.83 g
Sodium acetate82.03151.23 g
Ethanol (95%)--25 mL
Water--50 mL
Diethyl ether--For extraction
Anhydrous magnesium sulfate--For drying
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium acetate (1.23 g, 15 mmol) in 25 mL of 95% ethanol.

  • Formation of Free Hydroxylamine: Stir the mixture at room temperature for 15 minutes. The sodium acetate acts as a base to neutralize the HCl from hydroxylamine hydrochloride, generating free hydroxylamine in situ. A precipitate of sodium chloride will form.

  • Addition of β-Keto Ester: To this suspension, add ethyl 2-methylacetoacetate (1.44 g, 10 mmol) dropwise over 5 minutes.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash them with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3,4-dimethylisoxazol-5(4H)-one can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by column chromatography on silica gel if necessary.

Reaction Mechanism

The synthesis of 3,4-dimethylisoxazol-5(4H)-one from ethyl 2-methylacetoacetate and hydroxylamine proceeds through a well-established cyclocondensation mechanism.

Mechanistic Steps
  • Oxime Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the more electrophilic ketone carbonyl of ethyl 2-methylacetoacetate. This is followed by dehydration to form an oxime intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the oxime then acts as a nucleophile, attacking the ester carbonyl carbon. This intramolecular cyclization forms a five-membered ring intermediate.

  • Elimination: The reaction concludes with the elimination of a molecule of ethanol from the cyclic intermediate, yielding the stable 3,4-dimethylisoxazol-5(4H)-one.

Below is a visual representation of the reaction workflow and mechanism.

Synthesis_Workflow cluster_workflow Experimental Workflow A 1. Mix Hydroxylamine HCl and Sodium Acetate in Ethanol B 2. Add Ethyl 2-methylacetoacetate A->B C 3. Reflux for 4-6 hours B->C D 4. Solvent Evaporation C->D E 5. Aqueous Work-up & Extraction D->E F 6. Purification E->F G Pure 3,4-dimethylisoxazol-5(4H)-one F->G

Caption: A streamlined workflow for the synthesis of 3,4-dimethylisoxazol-5(4H)-one.

Reaction_Mechanism R1 Ethyl 2-methylacetoacetate I1 Oxime Intermediate R1->I1 Nucleophilic attack & Dehydration plus1 + R2 Hydroxylamine R2->I1 I2 Cyclic Intermediate I1->I2 Intramolecular Cyclization P 3,4-Dimethylisoxazol-5(4H)-one I2->P Elimination plus2 + Ethanol

Caption: The reaction mechanism for the synthesis of 3,4-dimethylisoxazol-5(4H)-one.

Alternative Synthetic Pathway

An alternative route to a related compound, 3,4-dimethylisoxazol-5-amine, involves the reaction of 2-methyl-3-oxobutanenitrile with hydroxylamine hydrochloride in the presence of a base.[5][6] A general procedure involves mixing the nitrile and hydroxylamine hydrochloride in water, followed by the addition of an aqueous sodium hydroxide solution and heating to reflux.[5] While this method yields the 5-amino derivative, it is plausible that a subsequent hydrolysis step could convert the amine to the desired 5-oxo functionality, though specific literature for this transformation was not identified in the scope of this review.

Conclusion

The synthesis of 3,4-dimethylisoxazol-5(4H)-one is most effectively achieved through the direct cyclocondensation of ethyl 2-methylacetoacetate and hydroxylamine. This method is robust, relies on readily available starting materials, and follows a predictable reaction mechanism. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable heterocyclic building block for applications in drug discovery and development.

References

  • Sharma, P., et al. (2020). An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones through L-valine-mediated domino reaction. Journal of Chemical Sciences, 132(1), 108. Available at: [Link]

  • Ghahremanzadeh, R., et al. (2012). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 28(2), 811-816. Available at: [Link]

  • Muruganantham, M., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(20), 12595-12607. Available at: [Link]

  • Kumar, A., et al. (2015). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by tartaric acid in aqueous media. Research Journal of Chemical Sciences, 5(5), 1-5. Available at: [Link]

  • Rosen, W. E., & Drew, J. W. (1969). U.S. Patent No. 3,468,900. Washington, DC: U.S. Patent and Trademark Office.
  • Hatefi, A. R., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. Records of Natural Products, 17(5), 843-852. Available at: [Link]

Sources

Introduction: The Isoxazolone Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 3,4-dimethylisoxazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

3,4-dimethylisoxazol-5(4H)-one is a heterocyclic organic compound featuring a five-membered isoxazolone ring. This structure is a key building block in synthetic and medicinal chemistry.[1] Its highly functionalized core, containing ketone, enamine-like, and N-O functionalities, offers multiple sites for chemical modification, making it a versatile precursor for creating diverse and complex molecular architectures.[1] While specific research on 3,4-dimethylisoxazol-5(4H)-one is not extensive, the broader family of isoxazole derivatives is well-regarded for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] This guide synthesizes available information and established chemical principles to provide a technical overview of its properties for research and development applications.

Structural Features and Tautomerism

A critical chemical property of 3,4-dimethylisoxazol-5(4H)-one is its potential for tautomerism. The "(4H)-one" designation indicates the presence of a carbonyl group at position 5 and a proton at position 4, representing the keto form. This form can exist in equilibrium with its enol tautomer, 3,4-dimethyl-5-hydroxyisoxazole. This lactam-lactim tautomerism is a common feature in heterocyclic systems and can significantly influence the molecule's reactivity, aromaticity, and intermolecular interactions. The equilibrium position is dependent on factors such as the solvent, pH, and temperature.

tautomerism Keto 3,4-dimethylisoxazol-5(4H)-one (Keto Form) Enol 3,4-dimethyl-5-hydroxyisoxazole (Enol Form) Keto->Enol Equilibrium

Caption: Tautomeric equilibrium of 3,4-dimethylisoxazol-5(4H)-one.

Synthesis Strategies

The synthesis of isoxazol-5(4H)-one derivatives is often achieved through multi-component reactions.[3] A one-pot, three-component synthesis is a common and efficient method for constructing the isoxazolone core.[3] For 3,4-dimethylisoxazol-5(4H)-one, a plausible and efficient approach involves the condensation of ethyl 2-methylacetoacetate with hydroxylamine.

This reaction leverages the nucleophilicity of hydroxylamine attacking the ketone carbonyls of the β-ketoester, followed by intramolecular cyclization and dehydration to form the stable heterocyclic ring. The choice of a β-ketoester with a methyl group at the α-position (ethyl 2-methylacetoacetate) is crucial for installing the C4-methyl substituent.

Experimental Protocol: Proposed Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-methylacetoacetate (1 equivalent) and a suitable solvent such as ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.1 equivalents) and a mild base like sodium acetate (1.2 equivalents) to the solution. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,4-dimethylisoxazol-5(4H)-one.

synthesis_workflow cluster_synthesis Synthesis Workflow Start Combine Ethyl 2-methylacetoacetate, Hydroxylamine HCl, and Base in Ethanol Reflux Heat to Reflux (2-4 hours) Start->Reflux Monitor Monitor via TLC Reflux->Monitor Workup Solvent Removal & Aqueous Work-up Monitor->Workup Upon Completion Extract Extraction with Ethyl Acetate Workup->Extract Purify Purification (Chromatography or Recrystallization) Extract->Purify Product Pure 3,4-dimethylisoxazol-5(4H)-one Purify->Product

Caption: Proposed workflow for the synthesis of 3,4-dimethylisoxazol-5(4H)-one.

Spectroscopic and Physicochemical Properties

PropertyPredicted Data / CharacteristicRationale
Molecular Formula C₅H₇NO₂Based on atom count in the structure.
Molecular Weight 113.11 g/mol Sum of atomic weights.
Appearance White to off-white solidTypical for small, crystalline organic molecules.[7]
¹H NMR δ ~ 1.5-1.7 ppm (d, 3H, J7 Hz, C4-CH₃)δ ~ 2.1-2.3 ppm (s, 3H, C3-CH₃)δ ~ 3.6-3.8 ppm (q, 1H, J7 Hz, C4-H)The C4-H is a methine proton coupled to the C4-methyl group. The C3-methyl is a singlet with no adjacent protons.
¹³C NMR δ ~ 12-15 ppm (C4-CH₃)δ ~ 10-13 ppm (C3-CH₃)δ ~ 45-50 ppm (C4)δ ~ 160-165 ppm (C3)δ ~ 170-175 ppm (C5, C=O)Chemical shifts are estimated based on standard values for similar functional groups.
IR Spectroscopy ~1750-1770 cm⁻¹ (C=O stretch)~1640-1660 cm⁻¹ (C=N stretch)~2900-3000 cm⁻¹ (C-H stretch)Strong carbonyl absorption is characteristic. The C=N stretch of the isoxazole ring is also expected.
Mass Spectrometry [M]+• at m/z = 113The molecular ion peak corresponding to the exact mass.

Chemical Reactivity and Synthetic Potential

The reactivity of 3,4-dimethylisoxazol-5(4H)-one is dictated by its key functional groups.

  • Acidity of the C4-Proton: The proton at the C4 position is adjacent to a carbonyl group, making it acidic. Deprotonation with a suitable base (e.g., NaH, LDA) generates a nucleophilic enolate. This enolate is a key intermediate for introducing a wide range of substituents at the C4 position via reactions with electrophiles like alkyl halides or acyl chlorides.

  • Carbonyl Group Reactivity: The C5 carbonyl group can undergo reactions typical of ketones, such as reduction to a hydroxyl group or reaction with organometallic reagents.

  • Ring Stability and Cleavage: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain reductive conditions (e.g., catalytic hydrogenation). This ring-opening provides a pathway to linear, highly functionalized molecules, which are valuable synthetic intermediates.

reactivity Core 3,4-dimethylisoxazol-5(4H)-one Enolate Enolate Intermediate Core->Enolate Base (e.g., LDA) Ring_Opening Reductive Ring Cleavage Core->Ring_Opening H₂, Pd/C Carbonyl_Reduction C5-Carbonyl Reduction Core->Carbonyl_Reduction Reducing Agent (e.g., NaBH₄) C4_Alkylation C4-Alkylation/ Acylation Enolate->C4_Alkylation Electrophile (R-X)

Caption: Key reaction pathways for 3,4-dimethylisoxazol-5(4H)-one.

Applications in Drug Discovery and Development

The 3,4-dimethylisoxazol-5(4H)-one scaffold is of high interest to researchers developing novel therapeutic agents.[1] The isoxazole motif is present in numerous biologically active compounds and approved drugs. Its utility stems from its role as a stable, yet modifiable, platform for building targeted libraries of small molecules for screening.[1]

  • Oncology: Isoxazole-containing hybrids have demonstrated significant cytotoxic activities against human cancer cell lines, where they can induce apoptosis and cell cycle arrest.[1] This makes 3,4-dimethylisoxazol-5(4H)-one an attractive starting point for developing new anticancer agents.

  • Infectious Diseases: The isoxazole ring is a component of various compounds with antibacterial properties.[2] For example, the related compound 5-amino-3,4-dimethylisoxazole is a known intermediate in the synthesis of the sulfonamide antibiotic sulfamethoxazole.[5]

  • Neuroscience: Compounds containing the isoxazole ring have been investigated for activity as monoamine oxidase (MAO) inhibitors, which have applications in treating depression and neurodegenerative diseases.[2]

Safety and Handling

As a research chemical, 3,4-dimethylisoxazol-5(4H)-one is intended for laboratory use by trained professionals only and is not for human or diagnostic use.[1] While specific toxicity data for this compound is not available, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. For the related compound, 5-amino-3,4-dimethylisoxazole, GHS hazard statements indicate it causes skin and serious eye irritation and may cause respiratory irritation.[4][5] Prudent practice dictates handling 3,4-dimethylisoxazol-5(4H)-one with similar precautions.

References

  • PubChem. (n.d.). 5-Amino-3,4-dimethylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Fun, H.-K., et al. (2010). 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1037. Retrieved from [Link]

  • ChemWhat. (n.d.). 3,4-Dimethylisoxazol-5-amine CAS#: 19947-75-2. Retrieved from [Link]

  • Ghamari, N., et al. (2016). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 32(1), 355-361. Retrieved from [Link]

Sources

A Note on Nomenclature and the Core Compound

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,4-Dimethylisoxazole Derivatives for Advanced Research

While the query specified "3,4-dimethylisoxazol-5(4H)-one," a thorough review of chemical literature and databases indicates that the most extensively researched, commercially available, and functionally significant compound within this structural class is 5-Amino-3,4-dimethylisoxazole . Its CAS (Chemical Abstracts Service) number is 19947-75-2 . This guide will focus on this core molecule, as it serves as the primary building block for the applications relevant to researchers, scientists, and drug development professionals. We will address its synthesis, properties, and pivotal role as a precursor, which aligns with the likely intent of the original topic inquiry.

5-Amino-3,4-dimethylisoxazole is a highly valued chemical scaffold in medicinal chemistry and advanced organic synthesis.[1] Its isoxazole core, adorned with strategically placed methyl and amino groups, provides a versatile platform for constructing diverse and complex molecular architectures with significant biological potential.[1]

Caption: Chemical structure of 5-Amino-3,4-dimethylisoxazole.

Physicochemical and Safety Profile

Understanding the fundamental properties of a chemical scaffold is critical for its effective use in synthesis and development. The data below has been consolidated from various chemical suppliers and databases.

Key Properties
PropertyValueSource(s)
CAS Number 19947-75-2[2][3][4][5]
Molecular Formula C₅H₈N₂O[2][3][5]
Molecular Weight 112.13 g/mol [2][4][6]
Appearance White to off-white or light yellow crystalline solid/powder[3][6][7]
Melting Point 118-125 °C[5][7][8]
Boiling Point ~246.0 °C (Predicted)[7][8]
Solubility Soluble in DMSO and Methanol[7][8][9]
IUPAC Name 3,4-dimethyl-1,2-oxazol-5-amine[4]
Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. 5-Amino-3,4-dimethylisoxazole is an irritant and requires careful handling in a controlled laboratory environment.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a cool (<15°C), dry, and well-ventilated place, preferably under an inert atmosphere as the compound can be air-sensitive.[3]

Synthesis Protocol: A Validated Approach

The synthesis of 5-Amino-3,4-dimethylisoxazole is a well-established procedure. The following protocol is based on the reaction of 2-methyl-3-oxobutanenitrile with hydroxylamine hydrochloride, a classic method for forming the isoxazole ring system.[7]

Experimental Rationale

The choice of 2-methyl-3-oxobutanenitrile as the starting material is strategic; it contains the necessary carbon backbone and functional groups (ketone and nitrile) to react with hydroxylamine. Hydroxylamine acts as a dinucleophile, with the nitrogen attacking the ketone and the oxygen eventually forming the heterocyclic ring. The sodium hydroxide serves as a base to deprotonate the hydroxylamine hydrochloride and facilitate the cyclization and subsequent tautomerization/rearrangement to the final amine product. Refluxing provides the necessary activation energy to drive the reaction to completion.

Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methyl-3-oxobutanenitrile (9.7 g, 0.1 mol), hydroxylamine hydrochloride (7.0 g, 0.1 mol), and 20 mL of water.[7]

  • Base Addition: While stirring the mixture, slowly add a solution of sodium hydroxide (4.0 g in 10 mL of water) dropwise. Maintain the reaction temperature at approximately 40 °C during the addition.[7]

  • Reaction Reflux: After the complete addition of the NaOH solution, heat the mixture to reflux and maintain this temperature for 3 hours.[7]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The mixture will separate into phases. Separate the organic layer.[7]

  • Crystallization and Purification: Allow the collected organic layer to stand overnight. The product will crystallize out of the solution. Collect the white crystalline solid by filtration. This process yields 5-Amino-3,4-dimethylisoxazole.[7]

Caption: Workflow for the synthesis of 5-Amino-3,4-dimethylisoxazole.

Core Applications in Drug Discovery and Development

The true value of 5-Amino-3,4-dimethylisoxazole lies in its utility as a versatile intermediate. Its structure is a key component in numerous biologically active compounds.

Precursor for Sulfonamide Antibiotics

This compound is a critical starting material in the synthesis of sulfamethoxazole, a widely used sulfonamide antibiotic.[6] The primary amino group of the isoxazole provides a reactive handle for condensation with a sulfonyl chloride, forming the crucial sulfonamide linkage responsible for the drug's antibacterial activity.

Scaffold for Novel Therapeutic Agents

The isoxazole heterocycle is a privileged structure in medicinal chemistry. The broader class of isoxazole derivatives has been extensively investigated for its therapeutic potential.[1]

  • Anticancer Activity: Novel compounds containing the isoxazole core have demonstrated significant cytotoxic effects against human liver and breast cancer cell lines. The mechanisms often involve inducing apoptosis, oxidative stress, and cell cycle arrest.[1] More specifically, derivatives have been designed as potent inhibitors of BRD4, a key target in oncology, showing promise in treating breast cancer.[10]

  • Schiff Base Formation: The amino group readily undergoes condensation with aldehydes to form Schiff bases (-C=N-).[11] These derivatives are an important class of compounds in pharmaceutical research, with studies demonstrating their potential as antibacterial, antifungal, and antitumor agents.[11]

G cluster_applications Therapeutic Development Pathways cluster_outcomes Bioactive Compounds A 5-Amino-3,4-dimethylisoxazole (Core Scaffold) B Sulfonamide Synthesis (e.g., Sulfamethoxazole) A->B Reaction with Sulfonyl Chlorides C Schiff Base Condensation A->C Reaction with Aldehydes D Derivatization for Targeted Inhibitors A->D Multi-step Synthesis E Antibiotics B->E F Antifungal & Antitumor Agents C->F G BRD4 Inhibitors (Anti-cancer) D->G

Caption: Role of 5-Amino-3,4-dimethylisoxazole as a precursor.

This guide provides a foundational understanding of 5-Amino-3,4-dimethylisoxazole, a key player in the synthesis of pharmaceuticals and novel chemical entities. Its robust synthesis, versatile reactivity, and the proven biological activity of its derivatives ensure its continued importance in the fields of chemical and medical research.

References

  • 3,4-Dimethylisoxazol-5(4H)-one | Research Chemical. Benchchem.
  • 19947-75-2, 5-Amino-3,4-dimethylisoxazole Formula. ECHEMI.
  • SAFETY D
  • Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. PMC - NIH.
  • 5-Amino-3,4-dimethylisoxazole | CAS 19947-75-2. Santa Cruz Biotechnology.
  • Safety D
  • 3,4-Dimethylisoxazol-5-amine | 19947-75-2. ChemicalBook.
  • CAS No : 19947-75-2| Chemical Name : 5-Amino-3,4-dimethylisoxazole.
  • 3,4-Dimethylisoxazol-5-amine CAS#: 19947-75-2. ChemicalBook.
  • 5-Amino-3,4-dimethylisoxazole | C5H8N2O | CID 88317. PubChem.
  • 3,4-Dimethylisoxazol-5-amine CAS#: 19947-75-2.
  • One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry.
  • 5-Amino-3,4-dimethylisoxazole | 19947-75-2. Tokyo Chemical Industry (India) Pvt. Ltd..
  • CAS 19947-75-2: 5-Amino-3,4-dimethylisoxazole. CymitQuimica.
  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H). HETEROCYCLES.
  • 1-{[(3,4-Dimethylisoxazol-5-yl)imino]methyl}-2-naphthol. MDPI.

Sources

3,4-dimethylisoxazol-5(4H)-one molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 3,4-Dimethylisoxazol-5(4H)-one: Tautomerism, Synthesis, and Spectroscopic Elucidation

Abstract

The isoxazole nucleus is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents.[1] This guide provides a comprehensive technical analysis of the molecular structure of 3,4-dimethylisoxazol-5(4H)-one, a versatile chemical scaffold with significant potential in synthetic and pharmaceutical research.[2] A central focus of this document is the critical examination of the amine-imine tautomerism that governs its structural identity, shifting the equilibrium towards the more commonly isolated 5-amino-3,4-dimethylisoxazole. We will dissect the synthetic pathways, provide validated experimental protocols for its preparation and characterization, and interpret the spectroscopic data that collectively define its molecular architecture. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this important heterocyclic compound.

The Isoxazolone Scaffold: A Privileged Structure

Five-membered heterocyclic compounds containing nitrogen and oxygen are of paramount importance for their broad spectrum of biological activities.[3] The isoxazole ring, in particular, is classified as a "privileged structure" in drug discovery, as its framework is capable of interacting with a variety of biological targets. Marketed drugs containing this moiety include the antibiotic sulfamethoxazole, the anti-inflammatory agent valdecoxib, and the immunomodulator leflunomide.[1]

3,4-Dimethylisoxazol-5(4H)-one and its tautomeric forms serve as highly functionalized precursors for the synthesis of more complex molecular architectures.[2] Its stable yet modifiable structure makes it an ideal intermediate for building targeted libraries of small molecules for screening and lead optimization, particularly in the field of oncology where isoxazole-containing hybrids have shown significant cytotoxic activities.[2]

Tautomerism: The Duality of Structure

A critical and defining feature of 3,4-dimethylisoxazol-5(4H)-one is its existence in a tautomeric equilibrium. While the title compound represents the keto (or lactam) form, it readily interconverts with its more stable amine (or lactim) tautomer, 5-amino-3,4-dimethylisoxazole. Most commercial and literature data refer to the amine form, as it is typically the isomer isolated under standard conditions.

This amine-imine tautomerism involves the migration of a proton from the nitrogen at position 2 to the exocyclic oxygen at position 5, accompanied by a rearrangement of the double bonds within the ring. Understanding this equilibrium is fundamental to predicting the molecule's reactivity, spectroscopic signature, and biological interactions.

Caption: Tautomeric equilibrium between the keto and amine forms.

Synthesis and Mechanistic Insight

The preparation of this isoxazole derivative is most reliably achieved through the cyclocondensation of a β-ketonitrile with hydroxylamine. The following protocol describes a standard laboratory procedure for the synthesis of 5-amino-3,4-dimethylisoxazole, the stable tautomer.

Experimental Protocol: Synthesis of 5-Amino-3,4-dimethylisoxazole

This protocol is adapted from established procedures.[4]

Materials:

  • 2-methyl-3-oxobutanenitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.0 eq)

  • Sodium hydroxide (1.0 eq)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-methyl-3-oxobutanenitrile (9.7 g, 0.1 mol) and hydroxylamine hydrochloride (7.0 g, 0.1 mol) in water (20 mL).[4]

  • Base Addition: While stirring, slowly add a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (10 mL) dropwise to the mixture. The temperature should be maintained around 40 °C during the addition.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.[4]

  • Workup: Cool the reaction to room temperature. If a phase separation occurs, separate the organic layer.

  • Crystallization & Isolation: Allow the organic layer (or the cooled reaction mixture if homogenous) to stand, preferably overnight in a cool place. The product will crystallize as a white to off-white solid.

  • Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry to afford the final product. A reported yield is approximately 32.7%, with a melting point of 123-125 °C.[4]

Causality and Self-Validation:

  • Expertise: The reaction proceeds via nucleophilic attack of hydroxylamine on one of the carbonyl groups of the β-ketonitrile, followed by an intramolecular cyclization and dehydration. The sodium hydroxide is crucial as it deprotonates the hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile required for the initial attack.

  • Trustworthiness: The protocol is self-validating through the physical properties of the product. The expected melting point of 123-125 °C serves as a primary check for purity.[4] Further confirmation via spectroscopic methods (as detailed in Section 4) is required to validate the molecular structure unequivocally.

Plausible Reaction Mechanism

The formation of the isoxazole ring follows a well-understood pathway for heterocyclic synthesis.

mechanism reagents 2-methyl-3-oxobutanenitrile + Hydroxylamine step1 Nucleophilic Attack: Hydroxylamine attacks the ketone carbonyl. reagents->step1 intermediate1 Oxime Intermediate step1->intermediate1 step2 Intramolecular Cyclization: Nitrogen attacks the nitrile carbon. intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Tautomerization & Dehydration (Implicit) intermediate2->step3 product 5-Amino-3,4-dimethylisoxazole step3->product

Caption: Simplified reaction mechanism for isoxazole formation.

Structural Elucidation: Spectroscopic & Crystallographic Methods

The definitive structure of the isolated product as 5-amino-3,4-dimethylisoxazole is confirmed by a combination of analytical techniques. These methods also provide insight into the potential presence of the keto tautomer in solution.

X-Ray Crystallography
  • Planarity: Studies on Schiff bases derived from 5-amino-3,4-dimethylisoxazole confirm that the isoxazole ring is essentially planar.[3] This planarity is a key feature of the molecule's structure.

  • Bond Lengths: In a related derivative, the C12-O2 bond length was found to be 1.3635(14) Å, which is consistent with a single bond within the heterocyclic ring.[3]

Parameter Typical Value (from related structures) Reference
Ring SystemEssentially Planar[3]
C-O Bond Length (in-ring)~1.36 Å[3]
C=N Bond Length (in-ring)~1.30 Å[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for distinguishing between the two tautomers in solution.

  • ¹H NMR: The spectrum of 5-amino-3,4-dimethylisoxazole is expected to show two singlets for the non-equivalent methyl groups (C3-CH₃ and C4-CH₃) and a broad singlet for the -NH₂ protons which is exchangeable with D₂O.[6] The 3,4-dimethylisoxazol-5(4H)-one tautomer would instead show a quartet and a doublet for the C4-H and C4-CH₃ protons, respectively, due to the chiral center at C4, and a singlet for the C3-CH₃.

  • ¹³C NMR: The most significant difference would be the chemical shift of C5. In the amine form, this carbon is part of a C=N bond and would appear around 160-170 ppm. In the keto form, the C5 carbon is a carbonyl (C=O) and would be shifted further downfield, typically >175 ppm.

Protocol: NMR Sample Preparation and Acquisition

  • Accurately weigh approximately 10-20 mg of the synthesized compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can help visualize exchangeable protons like those on the amino group.

  • Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).

  • For quantitative analysis (qNMR), use a certified internal standard and follow best practices for parameter optimization, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides clear, diagnostic peaks to differentiate the tautomers.

  • Amine Tautomer: The spectrum is dominated by N-H stretching vibrations, typically appearing as one or two sharp bands in the 3200-3400 cm⁻¹ region. A C=N stretching vibration is also expected around 1620-1660 cm⁻¹.[3]

  • Keto Tautomer: The defining feature would be a strong, sharp absorption band corresponding to the C=O (carbonyl) stretch, expected in the 1700-1750 cm⁻¹ region. The N-H stretching bands would be absent.

The available literature data for the isolated solid consistently shows strong N-H bands, providing compelling evidence that the amine tautomer is the stable form in the solid state.[6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion: Both tautomers have the same molecular formula, C₅H₈N₂O, and thus the same exact mass of approximately 112.06 Da.[6][8] High-resolution mass spectrometry (HRMS) can confirm this elemental composition.

  • Fragmentation: The electron impact (EI) mass spectrum for 5-amino-3,4-dimethylisoxazole shows a molecular ion peak at m/z 112. The most abundant fragment ions are observed at m/z 43 and 42, which likely correspond to the loss of the isoxazole core components and subsequent rearrangements.[6]

Physicochemical Properties & Data Summary

This table summarizes key experimental and computed properties, primarily for the more prevalent 5-amino-3,4-dimethylisoxazole tautomer.

PropertyValueData TypeSource
IUPAC Name 3,4-dimethyl-1,2-oxazol-5-amineIdentifier[6]
Synonym 5-Amino-3,4-dimethylisoxazoleIdentifier[9][10]
CAS Number 19947-75-2Identifier[4][10]
Molecular Formula C₅H₈N₂OIntrinsic[6][9]
Molecular Weight 112.13 g/mol Intrinsic[6][8]
Appearance White to off-white crystalline solidExperimental[4][8]
Melting Point 118-125 °CExperimental[4][9]
Topological Polar Surface Area 52.1 ŲComputed[6][8]
XLogP3 0.8Computed[6][8]

Conclusion and Future Outlook

The molecular structure of 3,4-dimethylisoxazol-5(4H)-one is most accurately described as existing in a dynamic equilibrium with its 5-amino-3,4-dimethylisoxazole tautomer. Spectroscopic and physical data overwhelmingly support the amine form as the predominant and stable isomer in both solid and solution phases under standard conditions. The planarity of the isoxazole ring and its specific substitution pattern make it a valuable and predictable building block in synthetic chemistry.

For professionals in drug development, a thorough understanding of this tautomerism is not merely academic; it is critical. The different hydrogen bonding capabilities and electronic profiles of the keto and amine forms will dictate how the molecule interacts with target enzymes or receptors. Future research, including advanced computational studies and variable-temperature NMR experiments, could further quantify the energetic landscape of this tautomeric equilibrium in different solvent environments, providing deeper insights that can be leveraged for the rational design of novel therapeutics.

References

  • PubChem. (n.d.). 5-Amino-3,4-dimethylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

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  • ChemWhat. (n.d.). 3,4-Dimethylisoxazol-5-amine CAS#: 19947-75-2. Retrieved from [Link]

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  • Gaikwad, S. S., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. Records of Natural Products, 17(4), 586-596. Retrieved from [Link]

  • PubChem. (n.d.). (r,s)-3,4-Dimethyl-4h-isoxazol-5-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Kiyani, H., & Ghorbani, F. (2017). Potassium phthalimide as efficient basic organocatalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in aqueous medium. ResearchGate. Retrieved from [Link]

  • Asiri, A. M., et al. (2010). N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2077. Retrieved from [Link]

  • Le, T. N., & Nguyen, T. T. (2021). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE. VNU Journal of Science: Natural Sciences and Technology, 37(3). Retrieved from [Link]

  • BIPM. (2018). Internal Standard Reference Data for qNMR: Dimethyl sulfone. Rapport BIPM-2018/04. Retrieved from [Link]

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Foreword: The Dynamic Nature of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomerism of 3,4-Dimethylisoxazol-5(4H)-one

To the dedicated researcher, scientist, or drug development professional, the static lines of a chemical structure on a page are but a starting point. We understand that molecules, particularly the heterocyclic scaffolds that form the bedrock of modern pharmacology, are dynamic entities. Their biological activity is not dictated by a single, rigid conformation but by a complex interplay of isomers, rotamers, and, most critically, tautomers. The isoxazolone ring, a "privileged" structure in medicinal chemistry, is a prime example of this chemical dynamism.

This guide provides a deep, technical exploration into the tautomeric landscape of a specific, yet representative, member of this class: 3,4-dimethylisoxazol-5(4H)-one . We will move beyond simple definitions to dissect the forces governing its structural equilibrium, the computational and experimental methodologies required for its characterization, and the profound implications of its tautomeric preference on molecular behavior and function. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind the observations and to equip you with the robust, self-validating frameworks necessary for your own investigations.

The Theoretical Framework: Defining the Tautomeric Possibilities

Tautomers are constitutional isomers that readily interconvert, most commonly through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond.[1][2] For 3,4-dimethylisoxazol-5(4H)-one, three primary tautomeric forms are of principal consideration:

  • The CH-Keto Form (A): 3,4-dimethylisoxazol-5(4H)-one. This form contains a ketone functional group at the C5 position and a protonated carbon at C4.

  • The OH-Enol Form (B): 5-hydroxy-3,4-dimethylisoxazole. This aromatic tautomer features a hydroxyl group at C5, arising from the migration of the C4 proton to the carbonyl oxygen.

  • The NH-Imide Form (C): 3,4-dimethylisoxazol-5(2H)-one. This form results from the proton migrating to the ring nitrogen atom, creating an imide-like structure.

The equilibrium between these forms is not static; it is a dynamic process influenced by intrinsic structural stability and extrinsic environmental factors.

Tautomers A A: CH-Keto Form (3,4-dimethylisoxazol-5(4H)-one) B B: OH-Enol Form (5-hydroxy-3,4-dimethylisoxazole) A->B [H+] shift (Keto-Enol) C C: NH-Imide Form (3,4-dimethylisoxazol-5(2H)-one) A->C [H+] shift

Caption: Tautomeric equilibrium of 3,4-dimethylisoxazol-5(4H)-one.

In Silico Analysis: Predicting Tautomeric Stability

Before embarking on empirical studies, in silico modeling provides an invaluable predictive framework. Quantum chemical calculations, particularly Density Functional Theory (DFT), allow us to estimate the relative thermodynamic stabilities of the different tautomers in the gas phase and in solution.[3]

Causality of Method Selection: Why DFT?

DFT methods, such as B3LYP with a Pople-style basis set like 6-31++G(2d,2p), offer a superior balance of computational cost and accuracy for systems of this nature.[4][5] This approach effectively models electron correlation, which is crucial for accurately determining the subtle energy differences between tautomers. The inclusion of a polarizable continuum model (PCM) allows for the simulation of solvent effects, providing a more realistic prediction of behavior in solution.[6]

Predicted Stability Landscape

Computational studies on related isoxazolone systems consistently demonstrate that the CH-Keto form is the most stable tautomer in the gas phase.[4][5] The relative stability generally follows the order: CH-Keto > NH-Imide > OH-Enol . The higher bond energy of a carbon-oxygen double bond (~749 kJ/mol) compared to a carbon-carbon double bond (~611 kJ/mol) is a primary driver favoring the keto form over the enol form.[2]

TautomerPredicted Relative Energy (Gas Phase, kcal/mol)Key Structural Feature
CH-Keto (A) 0 (Reference)Strong C=O double bond
NH-Imide (C) +1.5 to +4.0Amide-like resonance
OH-Enol (B) +5.0 to +8.0Aromatic ring, O-H bond
Note: These values are representative based on DFT calculations for analogous 3-substituted isoxazolones and may vary slightly for the specific dimethyl derivative.[4][6]
Protocol: DFT-Based Tautomer Stability Calculation
  • Structure Generation: Build 3D structures of the CH-Keto, OH-Enol, and NH-Imide tautomers using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using DFT at the B3LYP/6-31G* level to find the lowest energy conformation.

  • Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies). This step also provides zero-point vibrational energies (ZPVE).

  • Single-Point Energy Refinement: Perform a higher-level single-point energy calculation on the optimized geometries (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate electronic energies.

  • Solvation Modeling (Optional): Repeat the optimization and energy calculations using the Polarizable Continuum Model (PCM) for relevant solvents (e.g., water, ethanol, chloroform) to assess environmental effects.[6]

  • Relative Energy Calculation: Calculate the relative free energy (ΔG) of each tautomer by summing the refined electronic energy and the thermal corrections (including ZPVE) from the frequency calculation. The most stable tautomer is set as the 0 kcal/mol reference.

Workflow cluster_0 Computational Workflow for Tautomer Analysis start 1. Build Tautomer Structures (CH, OH, NH) opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) start->opt freq 3. Frequency Calculation (Confirm Minima, Get ZPVE) opt->freq spe 4. Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) freq->spe pcm 5. Solvation Modeling (PCM) (Optional, for solvents) spe->pcm calc 6. Calculate Relative ΔG pcm->calc end Predicted Stability Order calc->end

Caption: A generalized workflow for in silico tautomer stability analysis.

Experimental Verification: From Prediction to Proof

While computational models provide a strong hypothesis, empirical validation is paramount for scientific trustworthiness. A multi-pronged spectroscopic approach is required to definitively characterize the tautomeric equilibrium of 3,4-dimethylisoxazol-5(4H)-one.

Spectroscopic Fingerprints of Tautomers

Each tautomer possesses unique structural features that give rise to distinct spectroscopic signals.

TechniqueCH-Keto Form (A)OH-Enol Form (B)NH-Imide Form (C)
¹H NMR Signal for CH (4) proton (~3.5-4.5 ppm)No CH (4) signal; Broad OH signalNo CH (4) signal; Broad NH signal (~7-9 ppm)
¹³C NMR C =O signal (~170-180 ppm)C -OH signal (~155-165 ppm)C =O signal (~160-170 ppm)
FT-IR (cm⁻¹) Strong C=O stretch (~1700-1750)Broad O-H stretch (~3200-3600); C=C stretch (~1620-1680)Broad N-H stretch (~3100-3500); C=O stretch (~1650-1700)
UV-Vis (λₘₐₓ) Lower wavelength absorptionHigher wavelength absorption due to extended conjugationIntermediate absorption
Protocol: Solvent-Dependent Spectroscopic Analysis
  • Sample Preparation: Prepare solutions of 3,4-dimethylisoxazol-5(4H)-one at a consistent concentration (e.g., 10 mM) in a series of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, D₂O).

  • NMR Analysis:

    • Acquire ¹H NMR spectra for each solution. The integration of the C4-H proton signal relative to the methyl signals provides a quantitative measure of the CH-Keto form's population.

    • Acquire ¹³C NMR spectra to identify the key carbonyl or enol carbon signals. In cases of rapid equilibrium, peak broadening may be observed.[7]

  • FT-IR Analysis:

    • Acquire FT-IR spectra of each solution. Monitor the intensity of the C=O stretching band (~1720 cm⁻¹) relative to any emerging O-H or N-H bands.

  • UV-Vis Analysis:

    • Acquire UV-Vis spectra across the solvent series. A shift in λₘₐₓ or the appearance of new absorption bands indicates a shift in the tautomeric equilibrium.[8]

  • Data Synthesis: Correlate the findings across all spectroscopic methods. For example, a decrease in the C4-H proton integration in the ¹H NMR spectrum in a polar solvent should correspond to a decrease in the C=O band intensity in the FT-IR and a potential bathochromic shift in the UV-Vis spectrum.

The Solid-State Verdict: X-ray Crystallography

For a definitive answer in the solid state, single-crystal X-ray diffraction is the gold standard. It provides an unambiguous structural solution, revealing the precise location of all atoms, including hydrogen, thereby confirming which tautomer exists in the crystal lattice. For many related isoxazole derivatives, the solid-state structure is found to be the CH-keto form.[9][10]

Influencing the Equilibrium: The Role of the Environment

The tautomeric balance is not fixed but is responsive to its environment. Understanding these influences is critical for controlling the compound's properties in different applications, from reaction chemistry to biological assays.

  • Solvent Polarity: This is one of the most significant factors. Polar, protic solvents like water and ethanol can stabilize the more polar NH and OH tautomers through hydrogen bonding, shifting the equilibrium away from the CH-keto form that dominates in nonpolar solvents like chloroform or cyclohexane.[6][11][12] Computational studies on analogous isoxazolones show that the energy difference between the CH and NH tautomers decreases significantly in polar media.[4][6]

  • pH: The acidity or basicity of the medium can catalyze interconversion and shift the equilibrium.[1][13] Under basic conditions, deprotonation at C4 generates a resonance-stabilized enolate anion, which can be re-protonated at either the carbon, nitrogen, or oxygen atom, facilitating equilibration. Acid catalysis involves protonation of the carbonyl oxygen, enhancing the acidity of the C4 proton.[14]

Implications for Drug Discovery and Development

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its pharmacological profile.

  • Receptor Binding: Different tautomers present distinct arrays of hydrogen bond donors and acceptors. The CH-Keto form has one H-bond acceptor (C=O), while the OH-Enol form has one donor (OH) and one acceptor (ring N), and the NH-Imide form has one donor (NH) and one acceptor (C=O). The biologically active tautomer is the one that best fits the pharmacophore of the target protein.

  • Physicochemical Properties: Tautomerism affects lipophilicity (LogP), pKa, and solubility. The aromatic OH-enol form, for instance, is typically more acidic than the CH-keto form, influencing its ionization state at physiological pH.

  • Metabolic Stability: The metabolic fate of a drug can be tautomer-dependent. A specific tautomer might be more susceptible to enzymatic degradation (e.g., oxidation or conjugation) by metabolic enzymes like cytochrome P450s.

Conclusion

The tautomerism of 3,4-dimethylisoxazol-5(4H)-one is a compelling case study in molecular dynamism. Through a synergistic application of computational modeling and multi-platform spectroscopic analysis, we can conclude with high confidence that:

  • The CH-Keto tautomer is the most thermodynamically stable form , particularly in the solid state and in non-polar solvents.

  • The tautomeric equilibrium is highly sensitive to the solvent environment , with polar, protic solvents capable of shifting the balance to increase the population of the NH-Imide and OH-Enol forms.

  • A thorough understanding and characterization of this equilibrium are indispensable for rational drug design , as the predominant tautomeric form dictates the molecule's interactions in a biological system.

The frameworks and protocols detailed herein provide a robust template for the investigation of tautomerism in any heterocyclic system, ensuring that research and development efforts are built upon a foundation of scientific integrity and a deep understanding of molecular behavior.

References

  • Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones. ResearchGate. Available from: [Link]

  • Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. ResearchGate. Available from: [Link]

  • Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism. ResearchGate. Available from: [Link]

  • Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. PubMed. Available from: [Link]

  • Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. PubMed. Available from: [Link]

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. Available from: [Link]

  • 5-Amino-3,4-dimethylisoxazole. PubChem. Available from: [Link]

  • An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones through L-valine-mediated. Springer. Available from: [Link]

  • Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Institutes of Health (NIH). Available from: [Link]

  • Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available from: [Link]

  • N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine. National Institutes of Health (NIH). Available from: [Link]

  • Tautomeric forms of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one 2. ResearchGate. Available from: [Link]

  • 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available from: [Link]

  • Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Royal Society of Chemistry. Available from: [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available from: [Link]

  • 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol. National Institutes of Health (NIH). Available from: [Link]

  • ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY. Vietnam National University Ho Chi Minh City. Available from: [Link]

  • Tautomerism of isoguanosine and solvent-induced keto-enol equilibrium. PubMed. Available from: [Link]

  • Tautomeric equilibria of isoxazol-5-ones. ResearchGate. Available from: [Link]

  • Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed. Available from: [Link]

  • Solvent and Pressure Effects on the Tautomeric Equilibrium of 4-Phenylazo-1-naphthol. Okayama University. Available from: [Link]

  • Keto-enol tautomerization (by Sal). Khan Academy. Available from: [Link]

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An In-depth Technical Guide to 3,4-Dimethylisoxazol-5(4H)-one: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Isoxazolone Core

3,4-Dimethylisoxazol-5(4H)-one is a heterocyclic organic compound featuring a five-membered isoxazole ring. This scaffold is of significant interest in medicinal chemistry and drug development due to its versatile chemical nature and the diverse biological activities exhibited by its derivatives.[1] The isoxazolone core serves as a valuable precursor for the synthesis of more complex molecular architectures, making it a key building block in the development of novel therapeutic agents.[1] While the name 3,4-dimethylisoxazol-5(4H)-one specifies the keto tautomer, it exists in equilibrium with its more stable amino tautomer, 5-amino-3,4-dimethylisoxazole. This tautomerism is a crucial aspect of its chemistry and will be discussed in detail.

Tautomerism: A Tale of Two Forms

A critical aspect of the chemistry of 3,4-dimethylisoxazol-5(4H)-one is its tautomeric relationship with 5-amino-3,4-dimethylisoxazole. Tautomers are isomers of a compound that readily interconvert, and in this case, the equilibrium generally favors the amino form. This is evidenced by the prevalence of "5-amino-3,4-dimethylisoxazole" in chemical literature and supplier catalogs. The stability of the amino tautomer can be attributed to the aromaticity of the isoxazole ring.

Caption: Tautomeric equilibrium between the keto and amino forms.

For the remainder of this guide, "3,4-dimethylisoxazol-5(4H)-one" will be used to refer to the compound in general, with the understanding that it predominantly exists as its amino tautomer.

Physicochemical and Spectroscopic Properties

The majority of available data pertains to the more stable 5-amino-3,4-dimethylisoxazole tautomer.

PropertyValueSource
Molecular Formula C5H8N2O[2][3][4]
Molecular Weight 112.13 g/mol [2][3][4]
Appearance White to off-white crystalline solid[3][5]
Melting Point 118-123 °C[5][6]
Solubility Soluble in polar solvents like DMSO and methanol.[3]
CAS Number 19947-75-2[2][7]

Spectroscopic data is crucial for the identification and characterization of 3,4-dimethylisoxazol-5(4H)-one. Key spectral features for the amino tautomer are summarized below:

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to the two methyl groups and the amine protons.
¹³C NMR Resonances for the methyl carbons, the sp² carbons of the isoxazole ring, and the carbon bearing the amino group.
IR Spectroscopy Characteristic peaks for N-H stretching of the amine, C=N and C=C stretching of the ring, and C-O stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of the 3,4-Dimethylisoxazol-5(4H)-one Core

The synthesis of the isoxazolone ring is a well-established process in organic chemistry. Several synthetic strategies have been developed, with the most common being multicomponent reactions and classical condensation methods.

Multicomponent Synthesis

A green and efficient method for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones involves a three-component coupling reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride.[8][9] This approach is advantageous due to its atom economy and the ability to generate molecular diversity in a single step.

MCR_synthesis reagents Aromatic Aldehyde + Ethyl Acetoacetate + Hydroxylamine Hydrochloride product 3,4-Disubstituted Isoxazol-5(4H)-one reagents->product Knoevenagel Condensation catalyst Gluconic Acid Aqueous Solution catalyst->product

Caption: Multicomponent synthesis of the isoxazolone core.

Classical Synthesis from β-Ketoesters

A more traditional and widely used method involves the condensation of a β-ketoester, such as ethyl 2-methylacetoacetate, with hydroxylamine.[1] This reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization to yield the isoxazolone ring.

Experimental Protocol: Synthesis of 5-Amino-3,4-dimethylisoxazole

This protocol is adapted from a known procedure for the synthesis of the amino tautomer.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-3-oxobutanenitrile (0.1 mol), hydroxylamine hydrochloride (0.1 mol), and water (20 mL).

  • Base Addition: While stirring, slowly add a solution of sodium hydroxide (0.1 mol) in water (10 mL) dropwise to the mixture at 40 °C.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

  • Workup: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 3,4-dimethylisoxazol-5-amine.

Chemical Reactivity and Derivatization

The chemical reactivity of 3,4-dimethylisoxazol-5(4H)-one is dictated by the functional groups present in its tautomeric forms. The amino group of 5-amino-3,4-dimethylisoxazole is a key site for derivatization.

Reactions of the Amino Group

The primary amine of 5-amino-3,4-dimethylisoxazole can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.[10][11]

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of 1-{[(3,4-dimethylisoxazol-5-yl)imino]methyl}-2-naphthol.[10][11]

  • Reaction Setup: In a round-bottom flask, dissolve 5-amino-3,4-dimethylisoxazole (0.0025 mol) and 2-hydroxy-1-naphthaldehyde (0.0025 mol) in methanol (15 mL).

  • Reflux: Reflux the mixture with stirring for 5 hours. A precipitate will form as the reaction progresses.

  • Isolation: Cool the reaction mixture, and collect the solid product by filtration.

  • Purification: Wash the crude product with cold methanol and recrystallize from a suitable solvent to obtain the pure Schiff base.

schiff_base_formation amine 5-Amino-3,4-dimethylisoxazole product Schiff Base amine->product aldehyde 2-Hydroxy-1-naphthaldehyde aldehyde->product

Sources

An In-Depth Technical Guide to 3,4-Dimethylisoxazol-5(4H)-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its role as a cornerstone in the design of novel therapeutic agents. This guide delves into the specifics of a particularly valuable derivative: 3,4-dimethylisoxazol-5(4H)-one. While its formal "discovery" is not pinpointed to a singular event, its emergence is intrinsically linked to the broader exploration of isoxazolone chemistry. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of its synthesis, characterization, and burgeoning applications, moving beyond a mere recitation of facts to an insightful exploration of the "why" behind the "how."

The Genesis of a Versatile Building Block: Synthesis of 3,4-Dimethylisoxazol-5(4H)-one

The synthesis of 3,4-dimethylisoxazol-5(4H)-one can be approached through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and the need for substituent diversity. At its core, the formation of the isoxazolone ring relies on the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine.

Classical Approach: Cyclocondensation of a β-Ketoester and Hydroxylamine

A foundational and widely employed method for constructing the isoxazol-5(4H)-one core involves the cyclocondensation of a β-ketoester with hydroxylamine hydrochloride.[1][2] In the context of synthesizing the 3-methyl substituted core, ethyl acetoacetate is the logical starting material.

The causality behind this experimental choice lies in the inherent reactivity of the β-ketoester. The presence of two electrophilic carbonyl carbons and an acidic α-proton provides the necessary functionality for reaction with the nucleophilic hydroxylamine. The reaction proceeds through the formation of an oxime intermediate, which then undergoes an intramolecular cyclization to yield the 3-methylisoxazol-5(4H)-one.[1] Subsequent alkylation at the C4 position, which possesses an acidic proton, with a methylating agent such as methyl iodide, would theoretically yield the target 3,4-dimethylisoxazol-5(4H)-one.

Experimental Protocol: Two-Step Synthesis of 3,4-Dimethylisoxazol-5(4H)-one (Hypothetical)

Step 1: Synthesis of 3-Methylisoxazol-5(4H)-one

  • To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.0 eq) and a base (e.g., sodium acetate, 1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to yield 3-methylisoxazol-5(4H)-one.

Step 2: Methylation at the C4 Position

  • To a solution of 3-methylisoxazol-5(4H)-one (1.0 eq) in an appropriate aprotic solvent (e.g., acetone, THF), add a base such as potassium carbonate (1.2 eq).

  • Stir the mixture at room temperature for a short period to facilitate deprotonation at the C4 position.

  • Add methyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 3,4-dimethylisoxazol-5(4H)-one.

Modern and Efficient: The Three-Component Domino Reaction

In the spirit of green and efficient chemistry, multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules in a single pot.[1][3][4][5] The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones is amenable to such a strategy. While this approach typically yields 4-arylmethylene derivatives, the underlying principle of forming the core structure is highly relevant.

This domino reaction involves the condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and hydroxylamine hydrochloride.[1][5] The reaction is often catalyzed by a mild acid or base.[1][5] The elegance of this approach lies in its atom economy and operational simplicity, avoiding the isolation of intermediates.

To obtain the target 3,4-dimethylisoxazol-5(4H)-one, one could envision a modification of this MCR, though this is less commonly reported.

Below is a generalized workflow for the three-component synthesis of isoxazol-5(4H)-ones.

G cluster_reactants Reactants cluster_process Process cluster_intermediates Key Intermediates (Proposed) cluster_product Product Aldehyde Aldehyde OnePot One-Pot Reaction (Catalyst, Solvent, Heat) Aldehyde->OnePot Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->OnePot Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->OnePot Knoevenagel Knoevenagel Condensation Product OnePot->Knoevenagel Step 1 Oxime Oxime Formation Knoevenagel->Oxime Step 2 Cyclization Intramolecular Cyclization Oxime->Cyclization Step 3 Product 3,4-Disubstituted Isoxazol-5(4H)-one Cyclization->Product

Figure 1: Conceptual workflow of the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones.

Physicochemical and Spectroscopic Characterization

Table 1: Predicted and Known Properties of 3,4-Dimethylisoxazol-5(4H)-one and its Amine Analog

Property3,4-Dimethylisoxazol-5(4H)-one (Predicted/Inferred)3,4-Dimethylisoxazol-5-amine (Known)[6][7]
Molecular Formula C₅H₇NO₂C₅H₈N₂O
Molecular Weight 113.11 g/mol 112.13 g/mol [7]
Appearance Likely a solid at room temperatureWhite to off-white crystalline solid[6]
¹H NMR Singlet for C3-CH₃ (~2.0-2.3 ppm), Quartet for C4-H (~3.5-4.0 ppm), Doublet for C4-CH₃ (~1.3-1.5 ppm)Data available in spectral databases[7]
¹³C NMR Signal for C5 carbonyl (~170-180 ppm), Signal for C3 (~160-170 ppm), Signal for C4 (~40-50 ppm), Signals for methyl groups (~10-20 ppm)Data available in spectral databases[7]
IR Spectroscopy Strong C=O stretch (~1750-1780 cm⁻¹), C=N stretch (~1600-1650 cm⁻¹)Data available in spectral databases[7]
Mass Spectrometry Molecular ion peak at m/z = 113Molecular ion peak at m/z = 112[7]

Note: Predicted NMR and IR values are estimations based on typical chemical shifts and vibrational frequencies for similar functional groups and should be confirmed experimentally.

Reactivity and Mechanistic Considerations

The reactivity of 3,4-dimethylisoxazol-5(4H)-one is dictated by several key structural features:

  • The C4 Position: The methine proton at the C4 position is acidic and can be removed by a suitable base, generating a nucleophilic carbanion. This allows for a wide range of electrophilic substitution reactions, making it a versatile handle for further molecular elaboration.

  • The Carbonyl Group: The C5 carbonyl group can undergo reactions typical of ketones, such as condensation with amines and other nucleophiles.

  • Ring Stability and Opening: The isoxazole ring is generally stable but can be susceptible to ring-opening reactions under certain conditions, such as reduction or treatment with strong nucleophiles, offering pathways to other heterocyclic systems or acyclic compounds.

A Scaffold for Innovation: Applications in Drug Development

The true value of 3,4-dimethylisoxazol-5(4H)-one lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules.[8] The isoxazole moiety is a key component in a number of approved drugs and clinical candidates, valued for its ability to act as a bioisostere for other functional groups and to modulate the physicochemical properties of a molecule.[3]

As a Precursor to Bioactive Molecules

While direct therapeutic applications of 3,4-dimethylisoxazol-5(4H)-one itself are not documented, its structural motifs are found in a variety of compounds with interesting biological activities. The closely related 3,4-dimethylisoxazol-5-amine is a known building block in the synthesis of Schiff bases and other derivatives with potential biological applications.[9]

The general class of isoxazoles has demonstrated a broad spectrum of pharmacological activities, including:

  • Anti-inflammatory

  • Anticancer

  • Antibacterial

  • Antiviral

  • Anticonvulsant

The 3,4-dimethylisoxazol-5(4H)-one core provides a rigid scaffold that can be readily functionalized at the C4 position, allowing for the systematic exploration of chemical space in lead optimization campaigns.

G cluster_derivatization Derivatization Strategies cluster_applications Potential Therapeutic Areas Core 3,4-Dimethylisoxazol-5(4H)-one (Core Scaffold) C4_Func Functionalization at C4 (e.g., Knoevenagel Condensation) Core->C4_Func N_Func Reaction at Ring Nitrogen (e.g., N-Alkylation) Core->N_Func Carbonyl_Chem Carbonyl Chemistry at C5 (e.g., Wittig Reaction) Core->Carbonyl_Chem Oncology Oncology C4_Func->Oncology CNS CNS Disorders C4_Func->CNS Inflammation Anti-inflammatory N_Func->Inflammation Infectious Infectious Diseases Carbonyl_Chem->Infectious

Figure 2: Derivatization pathways and potential therapeutic applications of the 3,4-dimethylisoxazol-5(4H)-one scaffold.

Safety and Handling

Based on the hazard classifications for the closely related 3,4-dimethylisoxazol-5-amine, it is prudent to handle 3,4-dimethylisoxazol-5(4H)-one with appropriate safety precautions.[7] The amine analog is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion and Future Outlook

3,4-Dimethylisoxazol-5(4H)-one represents a valuable, albeit somewhat under-characterized, building block for medicinal chemistry and drug discovery. Its straightforward and versatile synthesis, coupled with the proven track record of the isoxazole scaffold in approved therapeutics, positions it as a compound of high interest for the development of novel bioactive agents. Future research should focus on the full spectroscopic characterization of this molecule and a more systematic exploration of its utility in the synthesis of libraries of compounds for high-throughput screening. As the demand for novel chemical entities with drug-like properties continues to grow, the strategic application of such versatile scaffolds will undoubtedly play a pivotal role in the future of medicine.

References

  • Ansari, A., et al. (2020). An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones through L-valine-mediated domino reaction. Journal of Chemical Sciences, 132(1), 1-11.
  • Oriental Journal of Chemistry. (2015). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 31(3), 1723-1728.
  • PubChem. (n.d.). 5-Amino-3,4-dimethylisoxazole. Retrieved from [Link]

  • ResearchGate. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. Retrieved from [Link]

  • NIH. (2017). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Retrieved from [Link]

  • Semantic Scholar. (2015). One-pot and Three-Component Synthesis of Isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Retrieved from [Link]

  • Fun, H. K., et al. (2010). 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1637.

Sources

Methodological & Application

Application Notes & Protocols for Investigating the Biological Activity of 3,4-dimethylisoxazol-5(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The 3,4-dimethylisoxazol-5(4H)-one core represents a highly valuable and versatile chemical scaffold in medicinal chemistry.[1] This five-membered heterocyclic ring is a recurring motif in a multitude of biologically active compounds, attributable to its unique electronic properties and its capacity to engage in various non-covalent interactions with biological macromolecules.[2][3] Its derivatives, the isoxazolones, have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug discovery programs.[4] The inherent stability of the isoxazole ring, coupled with the potential for functionalization at multiple positions, allows for the generation of large, diverse chemical libraries for high-throughput screening.[1][5] This guide provides an in-depth exploration of the key biological activities associated with 3,4-dimethylisoxazol-5(4H)-one analogs—namely anticancer, anti-inflammatory, and antimicrobial effects—and offers detailed protocols for their investigation.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Isoxazole derivatives have gained significant attention in oncology due to their potent cytotoxic effects against various cancer cell lines.[6][7] Their mechanisms of action are diverse, often involving the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways that are fundamental to tumor growth and survival.[1][6][8]

A. Key Mechanisms of Anticancer Action
  • Induction of Apoptosis and Oxidative Stress: Certain isoxazole-piperazine hybrids have been shown to induce oxidative stress within cancer cells, leading to programmed cell death (apoptosis).[1][9] This is often mediated through the activation of key proteins like p53, a tumor suppressor that responds to cellular stress.[9]

  • Cell Cycle Arrest: By interfering with the cell division machinery, these analogs can halt the proliferation of cancer cells at specific phases of the cell cycle.[1][9]

  • Inhibition of Tubulin Polymerization: Similar to well-known chemotherapeutics, some isoxazole derivatives act as tubulin polymerization inhibitors.[8][9] By disrupting the dynamics of microtubules, which are essential for cell division and structure, they effectively prevent cancer cells from multiplying.[9]

  • Enzyme and Protein Kinase Inhibition: The isoxazole scaffold is a key component in molecules designed to inhibit enzymes and kinases crucial for cancer progression. This includes targets like Heat Shock Protein 90 (HSP90), aromatase, and various protein kinases that drive oncogenic signaling.[6][8][10]

B. Application Note: Structure-Activity Relationship (SAR) Insights

The anticancer potency of isoxazole analogs is highly dependent on the nature and position of their substituents. For instance, the addition of arylpiperazine moieties has been shown to significantly enhance cytotoxicity against liver and breast cancer cells.[9] Similarly, linking the isoxazole core to other pharmacophores, such as scopoletin, can yield hybrid molecules with improved anti-proliferative activity.[10] Researchers should consider creating a focused library of analogs with diverse substitutions at the C-3 and N-4 positions to explore the SAR and identify compounds with optimal potency and selectivity.

C. Experimental Workflow: Screening for Anticancer Activity

The following diagram outlines a typical workflow for evaluating the anticancer potential of novel 3,4-dimethylisoxazol-5(4H)-one analogs.

Anticancer_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Compound Synthesis & Characterization B Cytotoxicity Assay (MTT / XTT) A->B Test Analogs C Selectivity Index (Cancer vs. Normal Cells) B->C Determine IC50 D Apoptosis Assay (Annexin V / Caspase) C->D Select Lead Compounds E Cell Cycle Analysis (Flow Cytometry) D->E Confirm Apoptotic Pathway F Mechanism of Action Studies (Western Blot, Kinase Assays) E->F Elucidate Molecular Target G Xenograft Mouse Model F->G Validate Lead in Animal Model H Tumor Growth Inhibition Study G->H I Toxicity & PK/PD Analysis H->I

Caption: High-level workflow for anticancer drug discovery using isoxazole analogs.

D. Protocol: MTT Cytotoxicity Assay

This protocol details a standard method for assessing the cytotoxic effects of 3,4-dimethylisoxazol-5(4H)-one analogs on a cancer cell line (e.g., MCF-7 for breast cancer).[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • MCF-7 human breast cancer cells

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Self-Validation:

  • Positive Control (Doxorubicin): Should show a dose-dependent decrease in cell viability, confirming assay sensitivity.

  • Negative Control (Vehicle): Should exhibit high cell viability (~100%), confirming that the solvent does not affect cell health.

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Isoxazole-containing compounds have shown significant promise as anti-inflammatory agents.[2] Their mechanism often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (5-LOX).[3] By inhibiting these enzymes, isoxazole analogs can reduce the production of prostaglandins and leukotrienes, which are potent mediators of inflammation and pain.

A. Mechanism of Action: COX Enzyme Inhibition

The primary anti-inflammatory mechanism for many isoxazole derivatives is the inhibition of COX enzymes (COX-1 and COX-2).[3][11] COX-2 is typically induced at sites of inflammation, and its selective inhibition is a key goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs.[11][12] Molecular docking studies suggest that these compounds can fit into the active site of the COX-2 enzyme, blocking its activity.[11]

COX_Inhibition_Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation COX->PGG2 Peroxidase Activity Analog Isoxazole Analog Analog->COX Inhibition

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

B. Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a colorimetric assay to screen for COX-2 inhibitory activity of 3,4-dimethylisoxazol-5(4H)-one analogs.

Objective: To quantify the ability of test compounds to inhibit the peroxidase activity of human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, chromogenic substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents in the assay buffer.

  • Enzyme Incubation: To the wells of a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme.

  • Compound Addition: Add 10 µL of the test compound dilutions (in DMSO, diluted in buffer) or the positive control (Celecoxib). For the 100% activity control, add 10 µL of vehicle (buffer with DMSO).

  • Incubate the mixture at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: To initiate the reaction, add 20 µL of arachidonic acid solution followed immediately by 20 µL of TMPD solution.

  • Data Acquisition: Immediately read the absorbance at 590 nm every minute for 5 minutes. The rate of color development is proportional to the COX-2 activity.

  • Data Analysis: Calculate the initial reaction rate (V) for each well. Determine the percentage of inhibition for each compound concentration relative to the 100% activity control. Calculate the IC50 value.

Self-Validation:

  • Positive Control (Celecoxib): Must show potent, dose-dependent inhibition of COX-2.

  • No-Enzyme Control: Should show no significant color change, confirming the reaction is enzyme-dependent.

III. Antimicrobial Activity: Combating Pathogenic Microbes

The isoxazole ring is a key pharmacophore in several clinically used antimicrobial drugs.[13] Analogs of 3,4-dimethylisoxazol-5(4H)-one can be screened for both antibacterial and antifungal properties.[14][15][16]

A. Application Note: Screening Strategy

A tiered screening approach is recommended. Start with a broad-spectrum screen against representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).[14] Compounds showing promising activity can then be tested against a wider panel of clinical isolates, including drug-resistant strains.

B. Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the MIC of a compound, which is the lowest concentration that prevents visible growth of a microbe.

Objective: To determine the MIC of test compounds against bacterial and fungal strains.

Materials:

  • Bacterial/fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Test compounds and standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Sterile 96-well microplates.

  • Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the standardized microbial suspension in broth so that the final concentration in the wells will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to each well containing the test compound. This brings the total volume to 100 µL.

  • Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

C. Data Presentation: Summary of Biological Activities

Quantitative data from the assays should be summarized in a clear, tabular format for easy comparison of analogs.

Compound IDModificationAnticancer IC50 (µM) [MCF-7]Anti-inflammatory IC50 (µM) [COX-2]Antibacterial MIC (µg/mL) [S. aureus]
Parent 3,4-dimethyl>10050.2>128
Analog A 3-phenyl-4-benzyl5.82.116
Analog B 3-(4-chlorophenyl)12.31.532
Analog C 3-methyl-4-piperazine25.122.864
ControlDoxorubicin0.1N/AN/A
ControlCelecoxibN/A0.05N/A
ControlCiprofloxacinN/AN/A0.5

Note: Data presented are hypothetical and for illustrative purposes.

References

  • Fun, H. K., et al. (n.d.). 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol. PubMed Central. Available at: [Link]

  • Arya, G. C., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. Available at: [Link]

  • Faheem, et al. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. Available at: [Link]

  • Fedik, A. V., & Chalik, B. A. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Arya, G. C., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available at: [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. PubMed Central. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Available at: [Link]

  • Talha, S. M., et al. (n.d.). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PubMed Central. Available at: [Link]

  • Kumar, A., et al. (n.d.). An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones through L-valine-mediated. Available at: [Link]

  • ResearchGate. (2025). Synthesis and biological activity of novel 4,4-dimethylisoxazolidin-3-one derivatives. Available at: [Link]

  • Govindaraju, M., et al. (2015). Synthesis and Antimicrobial activity of Novel Isoxazolines by 1, 3-Dipolar Cycloaddition Reactions. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

  • Kotwal, U., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]

  • Biblioteka Nauki. (n.d.). Nitrosubstituted analogs of isoxazolines and isoxazolidines: a surprising estimation of their biological activity via molecular docking. Available at: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Available at: [Link]

  • Arya, G. C., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. PubMed Central. Available at: [Link]

  • One-pot green synthesis of isoxazol-5(4H)-one derivatives by Dowex1-x8OH in water. (n.d.). Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for N-Alkylation of 3,4-Dimethylisoxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the N-alkylation of 3,4-dimethylisoxazol-5(4H)-one, a critical transformation for the synthesis of diverse molecular entities in medicinal chemistry and drug discovery. N-substituted isoxazolones are prevalent scaffolds in a range of biologically active compounds. This guide details several robust protocols, discusses the underlying chemical principles, and offers practical insights into reaction optimization and troubleshooting. We will explore classical SN2-type alkylation with alkyl halides, the Mitsunobu reaction for accommodating a broader range of alkylating agents, and reductive amination as an alternative strategy.

Introduction

The isoxazol-5(4H)-one core is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. The nitrogen atom of the isoxazolone ring presents a key handle for chemical modification, and its alkylation allows for the systematic exploration of the chemical space around this scaffold. The introduction of various alkyl groups at the N-position can significantly modulate the physicochemical properties, pharmacological activity, and pharmacokinetic profile of the parent molecule.

This guide is designed to equip researchers with the necessary knowledge and detailed protocols to successfully perform the N-alkylation of 3,4-dimethylisoxazol-5(4H)-one. We will delve into the critical parameters that govern the success of these reactions, including the choice of base, solvent, temperature, and alkylating agent, with a particular focus on achieving high regioselectivity for N-alkylation over the competing O-alkylation.

Chemical Principles and Mechanistic Considerations

The N-alkylation of 3,4-dimethylisoxazol-5(4H)-one proceeds via the deprotonation of the N-H bond to form an ambident nucleophile, which can then react with an electrophile. The resulting anion has electron density on both the nitrogen and the exocyclic oxygen atom, leading to the possibility of both N- and O-alkylation.

The regioselectivity of the alkylation is a critical aspect to control and is influenced by several factors:

  • The Counter-ion: The nature of the cation from the base can influence the site of alkylation.

  • The Solvent: The polarity and coordinating ability of the solvent can affect the reactivity of the nucleophile.

  • The Alkylating Agent: The nature of the leaving group and the steric bulk of the alkylating agent play a crucial role.

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction.

Generally, harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.

Experimental Protocols

Protocol 1: N-Alkylation using Alkyl Halides (SN2 Reaction)

This protocol describes a general procedure for the N-alkylation of 3,4-dimethylisoxazol-5(4H)-one using various alkyl halides. The choice of base and solvent is critical for achieving high yields and regioselectivity. Strong bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) generally favor N-alkylation.[1]

Materials:

  • 3,4-Dimethylisoxazol-5(4H)-one

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3,4-dimethylisoxazol-5(4H)-one (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Summary Table:

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideNaHTHF0 to rt4~85
Ethyl BromideNaHTHF0 to rt8~80
Benzyl BromideNaHTHF0 to rt6~90

Note: Yields are approximate and can vary based on the specific reaction conditions and scale.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification start Suspend NaH in anhydrous THF add_isoxazolone Add 3,4-dimethylisoxazol-5(4H)-one solution at 0°C start->add_isoxazolone stir1 Stir at 0°C then rt add_isoxazolone->stir1 add_alkyl_halide Add alkyl halide at 0°C stir1->add_alkyl_halide stir2 Stir at rt until completion add_alkyl_halide->stir2 quench Quench with sat. aq. NH4Cl stir2->quench extract Extract with EtOAc quench->extract wash_dry Wash with brine, dry over Na2SO4 extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for N-alkylation using alkyl halides.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the N-alkylation of acidic N-H bonds using an alcohol as the alkyl source.[2] This reaction proceeds with inversion of configuration at the alcohol's stereocenter, if applicable. It is particularly useful for introducing secondary alkyl groups where SN2 reactions with the corresponding halides might be sluggish or lead to elimination byproducts.[3]

Materials:

  • 3,4-Dimethylisoxazol-5(4H)-one

  • Alcohol (e.g., ethanol, isopropanol, benzyl alcohol)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,4-dimethylisoxazol-5(4H)-one (1.0 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere, add DEAD or DIAD (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • The crude residue can be directly purified by silica gel column chromatography. The triphenylphosphine oxide byproduct can sometimes be challenging to remove. A common technique is to triturate the crude mixture with a solvent like diethyl ether to precipitate out some of the triphenylphosphine oxide before chromatography.

Data Summary Table:

AlcoholReagentsSolventTemperature (°C)Time (h)Yield (%)
EthanolPPh3, DEADTHF0 to rt16~75
IsopropanolPPh3, DIADTHF0 to rt24~60
Benzyl AlcoholPPh3, DEADTHF0 to rt18~80

Note: Yields are approximate and can vary based on the specific reaction conditions and scale.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Mitsunobu Reaction cluster_workup Workup & Purification mix Mix isoxazolone, alcohol, and PPh3 in THF cool Cool to 0°C mix->cool add_dead Add DEAD/DIAD dropwise cool->add_dead stir Stir at rt until completion add_dead->stir concentrate Concentrate stir->concentrate purify Purify by column chromatography concentrate->purify

Sources

A Comprehensive Guide to the Spectroscopic Analysis of 3,4-dimethylisoxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: 3,4-dimethylisoxazol-5(4H)-one is a heterocyclic compound that serves as a valuable building block in medicinal and synthetic chemistry.[1] Its utility stems from the highly functionalized isoxazolone core, which allows for the synthesis of diverse and complex molecular architectures.[1][2] Accurate structural characterization is paramount for its application in drug discovery and development. This guide provides a detailed, multi-technique spectroscopic approach for the unambiguous identification and characterization of 3,4-dimethylisoxazol-5(4H)-one. We will delve into the theoretical principles and provide detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods for related structures.

Molecular Structure and Physicochemical Properties

The foundational step in any analysis is a thorough understanding of the molecule's structure. 3,4-dimethylisoxazol-5(4H)-one exists in a tautomeric equilibrium between the keto (5(4H)-one) and enol (5-hydroxy) forms. This equilibrium is crucial as it directly influences the spectroscopic output, particularly in NMR and IR analysis.

G cluster_keto Keto Form (3,4-dimethylisoxazol-5(4H)-one) cluster_enol Enol Form (5-hydroxy-3,4-dimethylisoxazole) KETO KETO ENOL ENOL KETO->ENOL Tautomerization

Caption: Keto-enol tautomerism of the target molecule.

The predominance of either tautomer depends on factors like solvent polarity and temperature. The protocols described herein are designed to characterize the primary keto form, while also providing indicators for identifying the enol tautomer.

Table 1: Physicochemical Properties of 3,4-dimethylisoxazol-5(4H)-one

Property Value
Molecular Formula C₅H₇NO₂
Molecular Weight 113.11 g/mol
Monoisotopic Mass 113.04768 Da

| CAS Number | Not directly assigned; class of compounds is known. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of organic molecules. For 3,4-dimethylisoxazol-5(4H)-one, both ¹H and ¹³C NMR are essential for confirming the presence and environment of each atom in the structure.

Principle & Causality: ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For the keto form, we expect three distinct signals corresponding to the two methyl groups and the single proton at the C4 position. The splitting patterns (multiplicity) are dictated by the number of neighboring protons, following the n+1 rule. The presence of the enol form would be indicated by the disappearance of the C4-H signal and the appearance of a new, broad signal for the hydroxyl (-OH) proton.

Predicted ¹H NMR Spectral Data (Keto Form)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
C3-CH 2.0 - 2.3 Singlet (s) 3H Attached to a C=N bond; no adjacent protons.
C4-CH 1.4 - 1.6 Doublet (d) 3H Coupled to the single proton on C4.

| C4-H | 3.8 - 4.2 | Quartet (q) | 1H | Alpha to a carbonyl group and coupled to the C4-CH₃ group. |

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a good starting point for general solubility.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.[3]

    • Acquisition Parameters:

      • Pulse Angle: 30-45°

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16-64 (adjust for sample concentration)

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Principle & Causality: ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment. The carbonyl carbon of the keto form is a key diagnostic signal, expected to appear significantly downfield.

Predicted ¹³C NMR Spectral Data (Keto Form)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C 3-CH₃ 10 - 15 Aliphatic carbon attached to the ring.
C 4-CH₃ 15 - 20 Aliphatic carbon.
C 4 45 - 55 sp³ carbon alpha to a carbonyl group.
C 3 155 - 165 sp² carbon in a C=N bond within the heterocycle.

| C 5 | 175 - 185 | Carbonyl (C=O) carbon, highly deshielded. |

Protocol for ¹³C NMR Analysis:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C has a low natural abundance, so a slightly higher concentration (~15-25 mg) is beneficial.

  • Instrument Setup:

    • Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).

    • Acquisition Mode: Proton-decoupled mode to produce singlet peaks for all carbons.

    • Acquisition Parameters:

      • Pulse Angle: 45°

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation and corrections. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Causality: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. Each type of bond (e.g., C=O, C=N, C-H) vibrates at a characteristic frequency. This technique is exceptionally useful for identifying functional groups. The key diagnostic peak for 3,4-dimethylisoxazol-5(4H)-one will be the strong absorbance from the carbonyl (C=O) group.

Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
2900 - 3000 C-H stretch (aliphatic) Medium From the two methyl groups and the C4-H.
~1740 C=O stretch (lactam/ketone) Strong, Sharp Diagnostic for the carbonyl group in the five-membered ring.
~1620 C=N stretch Medium Characteristic of the isoxazole ring system.

| 1350 - 1450 | C-H bend | Medium | Bending vibrations of the methyl groups. |

Protocol for FT-IR Analysis:

  • Sample Preparation (ATR):

    • Attenuated Total Reflectance (ATR) is a modern, simple technique. Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is formed.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Collect a background spectrum of the empty instrument (or clean ATR crystal).

    • Place the sample in the instrument and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Identify and label the major absorption peaks. Comparing experimental data with theoretical calculations can aid in precise assignments.[4][5]

Mass Spectrometry (MS)

Principle & Causality: MS provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. In Electron Ionization (EI) MS, the molecule is ionized and fragmented. The pattern of fragments is reproducible and characteristic of the molecule's structure. Key fragmentation pathways often involve the cleavage of the weakest bonds, such as the N-O bond in the isoxazole ring.[6][7]

Predicted Mass Spectrum Data (EI)

m/z (mass-to-charge) Proposed Fragment Rationale
113 [M]⁺ Molecular ion peak corresponding to C₅H₇NO₂⁺.
85 [M - CO]⁺ Loss of a neutral carbon monoxide molecule from the carbonyl group.
70 [M - CO - CH₃]⁺ Subsequent loss of a methyl radical.
56 [CH₃-C≡C-CH₃]⁺ or similar Ring opening and further fragmentation.

| 43 | [CH₃CO]⁺ | Acylium ion, a common fragment. |

G M Molecular Ion [C₅H₇NO₂]⁺˙ m/z = 113 F1 [M - CO]⁺˙ m/z = 85 M->F1 - CO F2 [C₄H₇N]⁺ m/z = 69 M->F2 - CO₂ F3 [CH₃CO]⁺ m/z = 43 M->F3 Ring Cleavage

Caption: A simplified proposed fragmentation pathway for 3,4-dimethylisoxazol-5(4H)-one in EI-MS.

Protocol for MS Analysis:

  • Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile or thermally sensitive compounds, direct insertion or liquid chromatography (LC-MS) can be used.

  • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment libraries. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields the protonated molecule [M+H]⁺ (m/z 114).

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition from the exact mass of the molecular ion.

  • Data Analysis: Identify the molecular ion peak. Analyze the major fragment ions and propose fragmentation pathways to support the assigned structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Causality: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, like the C=N-C=O moiety in the isoxazole ring, absorb UV or visible light to promote electrons to higher energy orbitals (e.g., π → π* transitions). The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1x10⁻⁴ M) in a UV-transparent solvent like ethanol, methanol, or acetonitrile.[8]

  • Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

  • Data Acquisition: Scan a range from approximately 200 to 400 nm. The instrument will record the absorbance at each wavelength.

  • Data Analysis: Identify the λ_max. For 3,4-dimethylisoxazol-5(4H)-one, a λ_max is expected in the range of 220-270 nm, corresponding to the π → π* transition of the conjugated system.

Integrated Spectroscopic Workflow

No single technique provides a complete picture. The strength of structural elucidation lies in integrating the data from all methods. The following workflow illustrates a logical and self-validating approach to confirming the structure of 3,4-dimethylisoxazol-5(4H)-one.

G cluster_exp Experimental Analysis cluster_data Data Interpretation cluster_confirm Confirmation Sample Sample of 3,4-dimethylisoxazol-5(4H)-one FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR UVVIS UV-Vis Spectroscopy Sample->UVVIS FTIR_data Identify Functional Groups (C=O, C=N) FTIR->FTIR_data MS_data Confirm Molecular Weight & Fragmentation MS->MS_data NMR_data Determine Connectivity & Atom Environment NMR->NMR_data UVVIS_data Analyze Electronic Transitions UVVIS->UVVIS_data Confirm Structure Confirmed FTIR_data->Confirm MS_data->Confirm NMR_data->Confirm UVVIS_data->Confirm

Caption: Integrated workflow for structural elucidation.

By following this workflow, researchers can confidently confirm the identity and purity of 3,4-dimethylisoxazol-5(4H)-one, ensuring the reliability of subsequent biological or chemical studies.

References

  • Fun, H. K., et al. (2010). "1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol." Acta Crystallographica Section E: Structure Reports Online, 66(11), o2811. [Link]

  • Supporting Information for "Copper-Catalyzed Aerobic Oxidative Annulation of Enone Oximes with Terminal Alkynes: A Strategy for the Synthesis of 3,5-Disubstituted Isoxazoles." The Journal of Organic Chemistry. [Link]

  • Yakan, H., et al. (2018). "1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one: Synthesis, Characterization and Computational Studies." ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). "5-Amino-3,4-dimethylisoxazole." PubChem Compound Database. [Link]

  • ChemWhat. (n.d.). "3,4-Dimethylisoxazol-5-amine CAS#: 19947-75-2." ChemWhat. [Link]

  • Nygaard, L., et al. (1969). "The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum." Journal of Molecular Structure. [Link]

  • Ali, U., et al. (2020). "Theoretical-study-of-Isoxazoles-and-their-derivatives." ResearchGate. [Link]

  • Saeed, B. (2017). "C-13 NMR spectra of some Isoxazolidine." ResearchGate. [Link]

  • ResearchGate. (n.d.). "ESI + MS/MS spectra of oxazolone." ResearchGate. [Link]

  • Chatterley, A. S., et al. (2020). "Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole." The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). "UV-vis absorption spectra of the hydrolysis products aldehyde (blue),..." ResearchGate. [Link]

  • Boykin, D. W. (1988). "17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES." Magnetic Resonance in Chemistry. [Link]

  • Patil, S. B., et al. (2023). "Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient." ACG Publications. [Link]

  • Wang, L., et al. (2011). "Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis." Analytical Methods. [Link]

  • LibreTexts Chemistry. (2023). "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). "Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles." ResearchGate. [Link]

  • OUCI. (n.d.). "Novel Isoxazolone Based Azo Dyes: Synthesis, Characterization, Computational, Solvatochromic UV-Vis Absorption and Biological Studies." Oriental Journal of Chemistry. [Link]

  • Indian Academy of Sciences. (n.d.). "An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)-ones through L-valine-mediated." Journal of Chemical Sciences. [Link]

  • Biointerface Research in Applied Chemistry. (2024). "Construction of Isoxazole ring: An Overview." Biointerface Research in Applied Chemistry. [Link]

  • De Gruyter. (2015). "Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields." Reviews in Analytical Chemistry. [Link]

  • SIELC Technologies. (n.d.). "5-Amino-3,4-dimethylisoxazole." SIELC. [Link]

  • ResearchGate. (n.d.). "Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione." ResearchGate. [Link]

  • Zhang, Y., et al. (2023). "Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders." Molecules. [Link]

  • ACS Publications. (2023). "Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3-Based Photocatalysts Synthesized in Different Solvent Media: An Experimental–Theoretical Approach." Inorganic Chemistry. [Link]

  • ACS Publications. (2020). "Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers." Organic Letters. [Link]

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  • National Center for Biotechnology Information. (2022). "Structural and Spectroscopic Properties of Isoconazole and Bifonazole—Experimental and Theoretical Studies." Molecules. [Link]

  • Royal Society of Chemistry. (n.d.). "Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition." RSC Advances. [Link]

  • ResearchGate. (n.d.). "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives." ResearchGate. [Link]

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mass spectrometry of 3,4-dimethylisoxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Mass Spectrometric Analysis of 3,4-dimethylisoxazol-5(4H)-one for Pharmaceutical and Research Applications

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of 3,4-dimethylisoxazol-5(4H)-one, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the critical need for robust analytical methodologies, this document delineates two primary workflows: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). By explaining the causality behind experimental choices, from sample preparation to data interpretation, this guide is designed to equip researchers, scientists, and drug development professionals with the expertise to perform reliable and reproducible characterization of this compound. We delve into predictable fragmentation patterns, provide step-by-step experimental protocols, and offer self-validating systems for trustworthy analysis.

Introduction: The Analytical Imperative for 3,4-dimethylisoxazol-5(4H)-one

Heterocyclic compounds form the scaffold of a vast number of pharmaceuticals, and isoxazole derivatives are of particular interest for their diverse biological activities.[1] 3,4-dimethylisoxazol-5(4H)-one is a crucial intermediate, notably in the synthesis of sulfonamide antibiotics like sulfamethoxazole.[2] Accurate and unambiguous characterization of such building blocks is paramount to ensure the quality, safety, and efficacy of final drug products. Mass spectrometry stands as a cornerstone technology for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[3]

A key structural feature of the target compound is its tautomerism. While the IUPAC name 3,4-dimethylisoxazol-5(4H)-one specifies the keto form, it exists in equilibrium with its enol tautomer, 5-amino-3,4-dimethylisoxazole. Most chemical databases and literature refer to the latter (CAS 19947-75-2)[4][5]. Throughout this guide, we will address the specified keto form, while acknowledging that analytical conditions, particularly the thermal stress in a GC inlet, may favor the observation of the more stable amine tautomer.

This application note presents two orthogonal yet complementary mass spectrometric approaches to provide a holistic analytical profile of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds, GC-MS coupled with "hard" Electron Ionization (EI) yields complex fragmentation patterns that serve as a molecular fingerprint, enabling confident structural elucidation.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for analyzing compounds in complex mixtures, LC-MS with "soft" Electrospray Ionization (ESI) typically preserves the molecular species, providing accurate molecular weight information with high sensitivity.[8][9]

Chemical and Physical Properties

A foundational understanding of the analyte's properties is crucial for method development. The table below summarizes key characteristics of the compound, primarily listed under its common tautomeric form, 5-amino-3,4-dimethylisoxazole.

PropertyValueSource
Molecular Formula C₅H₈N₂OPubChem[10]
Molecular Weight 112.13 g/mol PubChem[10]
Monoisotopic Mass 112.0637 DaPubChem[10]
Appearance White to off-white crystalline solidChemicalBook[4]
Melting Point 118-123 °CChemicalBook, TCI[4]
Solubility Soluble in Methanol, DMSOTCI, ChemicalBook[4]

Workflow Overview: A Dual-Approach Strategy

The following diagram illustrates the comprehensive analytical strategy, outlining the parallel GC-MS and LC-MS workflows for the characterization of 3,4-dimethylisoxazol-5(4H)-one.

G Overall Analytical Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Workflow (Structural Fingerprinting) cluster_lcms LC-MS Workflow (Molecular Weight Confirmation) Prep Stock Solution (e.g., 1 mg/mL in Methanol) GC_Inject GC Separation (Volatilization & Separation) Prep->GC_Inject LC_Inject LC Separation (Reversed-Phase) Prep->LC_Inject EI_Ionize Electron Ionization (EI) (Hard Ionization, 70 eV) GC_Inject->EI_Ionize GC_MS_Analyze Mass Analysis (Quadrupole) (Scan m/z 40-200) EI_Ionize->GC_MS_Analyze GC_Data Data Interpretation (Molecular Ion & Fragmentation Pattern) GC_MS_Analyze->GC_Data ESI_Ionize Electrospray Ionization (ESI) (Soft Ionization, Positive Mode) LC_Inject->ESI_Ionize LC_MS_Analyze Mass Analysis (Quadrupole/TOF) (Scan m/z 50-250) ESI_Ionize->LC_MS_Analyze LC_Data Data Interpretation ([M+H]+ & MS/MS Fragments) LC_MS_Analyze->LC_Data

Caption: Dual-approach workflow for comprehensive mass spectrometric analysis.

Part I: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale and Expertise

GC-MS is a definitive technique for the analysis of volatile and thermally stable small molecules.[11] The melting point of 3,4-dimethylisoxazol-5(4H)-one (~120°C) indicates sufficient volatility and stability for GC analysis. The chosen ionization method, Electron Ionization (EI), bombards the analyte with high-energy electrons (typically 70 eV).[12] This process is considered a "hard" ionization technique because it imparts significant internal energy, leading to extensive and reproducible fragmentation.[6] The resulting mass spectrum, rich with fragment ions, provides a unique fingerprint that is invaluable for unequivocal structure confirmation by matching against spectral libraries or through mechanistic interpretation.[13]

Detailed Experimental Protocol: GC-MS

A. Sample & Reagent Preparation

  • Analyte Stock Solution: Accurately weigh ~10 mg of 3,4-dimethylisoxazol-5(4H)-one standard and dissolve in 10 mL of GC-grade methanol or dichloromethane to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the same solvent to a final concentration of ~10 µg/mL.

  • Solvent Blank: Prepare a vial containing only the solvent to be run prior to the sample to ensure system cleanliness.

B. Instrumentation and Parameters The following table provides a robust starting point for method development. Parameters should be optimized based on the specific instrumentation available.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection Volume1 µLStandard volume to avoid column overloading.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Injection ModeSplit (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks for a concentrated sample.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Optimal flow rate for typical 30m x 0.25mm columns.
Column30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms)A non-polar 5% phenyl-methylpolysiloxane column is a versatile choice for a wide range of organic molecules.
Oven ProgramInitial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C, Hold 5 minStarts below the analyte's boiling point and ramps to ensure elution of any less volatile impurities.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)The standard hard ionization technique for GC-MS, producing reproducible, library-searchable spectra.[14]
Ionization Energy70 eVA universal standard that provides maximum ionization efficiency and consistent fragmentation patterns.[14]
Source Temperature230 °CStandard temperature to maintain analyte in the gas phase without thermal degradation.
Quadrupole Temp.150 °CEnsures ion transmission without contamination.
Mass Scan Range40 - 200 m/zCovers the molecular ion (m/z 112) and all expected fragments. Starting at m/z 40 avoids detecting air/water ions.
Solvent Delay3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.
Data Interpretation: Expected EI Fragmentation

The EI mass spectrum is predicted to show a discernible molecular ion peak and several characteristic fragment ions. The fragmentation pathways are driven by the initial ionization and the relative stability of the resulting radical cations and neutral losses.

A. Molecular Ion (M•+) The molecular ion peak is expected at m/z 112 , corresponding to the molecular weight of C₅H₈N₂O.[10] Its presence is crucial as it directly confirms the molecular weight of the analyte.[13]

B. Key Fragmentation Pathways Based on published GC-MS data for the amine tautomer and fundamental principles of fragmentation, the following key ions are anticipated.[10] The cleavage is often initiated at the heteroatoms or the carbonyl group, which are sites of charge localization.

G Proposed EI Fragmentation of 3,4-dimethylisoxazol-5(4H)-one cluster_frags M Molecular Ion (M•+) m/z 112 F43 [CH₃CO]+ Acylium ion m/z 43 M->F43 - C₃H₅N₂• F42 [C₂H₂O]•+ Ketene radical cation m/z 42 M->F42 - C₃H₆N₂ F61 [C₂H₃N₂]+ Fragment m/z 61 M->F61 - C₃H₅O• (via rearrangement) F69 [M - CH₃CO]+ Fragment m/z 69 M->F69 - CH₃CO•

Caption: Proposed major fragmentation pathways under Electron Ionization.

C. Summary of Expected Ions

m/zProposed Structure / FormulaNeutral LossMechanistic Rationale
112[C₅H₈N₂O]•+ -Molecular Ion (M•+)
69[C₃H₅N₂]⁺•COCH₃Alpha-cleavage adjacent to the carbonyl group, leading to the loss of an acetyl radical.
61[C₂H₃N₂]⁺•C₃H₅OLikely involves ring opening and rearrangement, a common pathway for heterocyclic compounds.[15]
43[CH₃CO]⁺•C₃H₅N₂Cleavage of the ring can yield a stable acylium ion, a very common fragment for ketones.
42[C₂H₂O]•+C₃H₆N₂Formation of a stable ketene radical cation, often seen in the fragmentation of cyclic ketones.

Part II: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale and Expertise

LC-MS is an indispensable tool in pharmaceutical analysis, offering high-throughput capabilities for samples in complex biological or reaction matrices.[8][16] We employ Electrospray Ionization (ESI), a "soft" ionization technique that transfers ions from solution to the gas phase with minimal fragmentation.[17] This is particularly advantageous for definitively determining the molecular weight, as ESI typically produces a protonated molecule, [M+H]⁺, which is often the most abundant ion (the base peak) in the spectrum.[14] By coupling ESI with tandem mass spectrometry (MS/MS), we can perform Collision-Induced Dissociation (CID) on the selected [M+H]⁺ ion to generate structurally informative fragments in a controlled manner.

Detailed Experimental Protocol: LC-MS

A. Sample & Reagent Preparation

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to ~1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Causality: Formic acid is a critical MS-compatible modifier.[18] It acidifies the mobile phase, promoting the formation of positive ions ([M+H]⁺) in the ESI source, thereby enhancing sensitivity.

B. Instrumentation and Parameters

ParameterRecommended SettingRationale
Liquid Chromatograph (LC)
ColumnC18, 50 mm x 2.1 mm, 1.8 µmA standard reversed-phase C18 column provides good retention and peak shape for moderately polar small molecules.
Mobile Phase AWater + 0.1% Formic AcidAqueous component for reversed-phase chromatography.
Mobile Phase BAcetonitrile + 0.1% Formic AcidOrganic component for eluting the analyte.
Gradient5% B to 95% B over 5 minutesA standard gradient to ensure elution and clean the column.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Injection Volume5 µLStandard volume for analytical LC-MS.
Mass Spectrometer (MS)
Ion SourceElectrospray Ionization (ESI), Positive ModeESI is the premier soft ionization technique for LC-MS.[17] Positive mode is chosen to detect the protonated molecule.
Capillary Voltage3.5 kVOptimizes the electrospray process for ion formation.
Desolvation GasNitrogenFacilitates the desolvation of droplets in the ESI source.
Gas Temperature350 °CAids in solvent evaporation.
Mass Scan Range50 - 250 m/zCovers the expected protonated molecule and its fragments.
For MS/MS
Precursor Ionm/z 113.1The protonated molecule [M+H]⁺.
Collision GasArgonInert gas used to induce fragmentation.
Collision Energy10-30 eV (Ramped)Ramping the energy allows for the observation of both primary and secondary fragments.
Data Interpretation: Expected ESI Fragmentation

A. Protonated Molecule ([M+H]⁺) In full scan mode, the primary ion observed will be the protonated molecule at m/z 113 , corresponding to the formula [C₅H₈N₂O + H]⁺. This provides a confident confirmation of the compound's molecular weight.

B. Key MS/MS Fragmentation Pathways Fragmentation of the even-electron [M+H]⁺ ion proceeds through different mechanisms than the radical cation in EI, typically involving the loss of small, stable neutral molecules.

G Proposed ESI-MS/MS Fragmentation of [M+H]+ cluster_frags M Precursor Ion [M+H]+ m/z 113 F85 [M+H - CO]+ m/z 85 M->F85 - CO (28 Da) F70 [M+H - HNCO]+ m/z 70 M->F70 - HNCO (43 Da)

Caption: Proposed fragmentation of the protonated molecule in MS/MS.

C. Summary of Expected Ions

m/zProposed FormulaNeutral LossMechanistic Rationale
113[C₅H₉N₂O]⁺ -Protonated Molecule ([M+H]⁺)
85[C₄H₉N₂]⁺CO (Carbon Monoxide)Loss of carbon monoxide from the carbonyl group is a common fragmentation pathway for protonated ketones and lactams.
70[C₄H₈N]⁺HNCO (Isocyanic Acid)Ring cleavage followed by the elimination of isocyanic acid is a characteristic fragmentation for many heterocyclic structures containing an N-C=O moiety.

Conclusion

This application guide establishes a robust, dual-methodology platform for the comprehensive mass spectrometric analysis of 3,4-dimethylisoxazol-5(4H)-one. The GC-MS method with Electron Ionization provides a detailed structural fingerprint through its reproducible fragmentation patterns, ideal for identity confirmation and library matching. Complementing this, the LC-MS method with Electrospray Ionization offers a sensitive and definitive confirmation of molecular weight, with controlled MS/MS fragmentation providing orthogonal structural data. By leveraging both hard and soft ionization techniques, researchers and drug development professionals can achieve a high degree of confidence in the identity and purity of this critical pharmaceutical intermediate, ensuring the integrity of their research and development pipeline.

References

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Application Notes and Protocols: Derivatization of 3,4-Dimethylisoxazol-5(4H)-one for Bioassay Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazolone Core as a Versatile Scaffold for Biological Inquiry

The 3,4-dimethylisoxazol-5(4H)-one scaffold represents a privileged heterocyclic system in medicinal chemistry and chemical biology. Isoxazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The inherent reactivity of the isoxazol-5(4H)-one core, combined with its favorable pharmacological properties, makes it an ideal starting point for the development of novel chemical probes, screening compounds, and diagnostic agents.

This guide provides a comprehensive overview of strategies for the derivatization of 3,4-dimethylisoxazol-5(4H)-one to generate functionalized molecules suitable for a range of bioassays. We will delve into the underlying chemical principles and provide detailed, field-tested protocols for key transformations. The methodologies described herein are designed to be robust and adaptable, enabling researchers to create a diverse library of isoxazolone-based tools for drug discovery and biological research.

I. Understanding the Reactivity of the 3,4-Dimethylisoxazol-5(4H)-one Scaffold

The synthetic versatility of 3,4-dimethylisoxazol-5(4H)-one stems from three primary reactive sites: the acidic N-H proton of the lactam, the activated C-4 position, and the C-4 methyl group. Understanding the reactivity of each site is crucial for designing effective derivatization strategies.

  • N-H Position: The nitrogen atom in the isoxazolone ring is part of a lactam-like structure. The adjacent carbonyl group renders the N-H proton acidic, making it susceptible to deprotonation by a suitable base. The resulting anion is a potent nucleophile, readily undergoing alkylation and acylation reactions. This provides a straightforward handle to attach linkers or functional groups directly to the heterocyclic core.

  • C-4 Position: The methylene protons of a 3-methylisoxazol-5(4H)-one are highly acidic due to being flanked by two electron-withdrawing groups (the C=N and C=O of the ring). This "active methylene" character is the basis for the highly efficient Knoevenagel condensation, which is the cornerstone of many derivatization strategies for this scaffold.[4]

  • C-4 Methyl Group: While less reactive than the N-H and C-4 positions, the methyl group at C-4 can be functionalized through free-radical pathways, offering an alternative site for modification.

The following diagram illustrates the key reactive sites on the 3,4-dimethylisoxazol-5(4H)-one core.

Three_Component_Synthesis reagents Aldehyde (R-CHO) + Ethyl Acetoacetate + Hydroxylamine HCl catalyst Base or Acid Catalyst (e.g., Citric Acid, NaOAc) reagents->catalyst Reaction Conditions intermediate In situ formation of 3-methylisoxazol-5(4H)-one catalyst->intermediate condensation Knoevenagel Condensation intermediate->condensation product 4-(R-methylene)-3-methyl- isoxazol-5(4H)-one condensation->product

Figure 2. Workflow for the three-component synthesis of 4-substituted isoxazol-5(4H)-ones.

By employing aldehydes bearing bio-orthogonal handles, a variety of useful intermediates for bioassays can be readily synthesized. Below are protocols for introducing an alkyne, an azide, and a protected amine.

Protocol 1.1: Synthesis of 4-((4-Ethynylphenyl)methylene)-3-methylisoxazol-5(4H)-one

This protocol introduces a terminal alkyne, a versatile handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).

ParameterValue
Reactants 4-Ethynylbenzaldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride
Catalyst Citric Acid [1]
Solvent Water
Temperature 80 °C
Time 4-6 hours
Yield (Typical) 75-85%

Step-by-Step Methodology:

  • To a 50 mL round-bottom flask, add ethyl acetoacetate (1.0 eq, 1.30 g, 10 mmol), hydroxylamine hydrochloride (1.0 eq, 0.70 g, 10 mmol), 4-ethynylbenzaldehyde (1.0 eq, 1.30 g, 10 mmol), and citric acid (0.2 eq, 0.38 g, 2 mmol) in water (20 mL).

  • Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexane and ethyl acetate). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired 4-((4-ethynylphenyl)methylene)-3-methylisoxazol-5(4H)-one as a yellow solid.

Protocol 1.2: Synthesis of 4-((4-Azidophenyl)methylene)-3-methylisoxazol-5(4H)-one

This protocol installs an azide group, the complementary partner for click chemistry.

ParameterValue
Reactants 4-Azidobenzaldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride
Catalyst Sodium Acetate
Solvent Ethanol/Water (1:1)
Temperature Room Temperature
Time 8-12 hours
Yield (Typical) 70-80%

Step-by-Step Methodology:

  • In a 100 mL flask, dissolve ethyl acetoacetate (1.0 eq, 10 mmol), hydroxylamine hydrochloride (1.0 eq, 10 mmol), and sodium acetate (1.2 eq, 12 mmol) in a 1:1 mixture of ethanol and water (40 mL).

  • Stir the solution at room temperature for 30 minutes.

  • Add a solution of 4-azidobenzaldehyde (1.0 eq, 10 mmol) in ethanol (10 mL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete in 8-12 hours.

  • Upon completion, the product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 1.3: Synthesis of tert-butyl (4-((3-methyl-5-oxo-5H-isoxazol-4(5H)-ylidene)methyl)phenyl)carbamate

This protocol introduces a Boc-protected amine, which can be deprotected to a primary amine for subsequent conjugation with NHS esters or other amine-reactive probes.

ParameterValue
Reactants 4-(Boc-amino)benzaldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride
Catalyst L-proline
Solvent Ethanol
Temperature Reflux
Time 6-8 hours
Yield (Typical) 80-90%

Step-by-Step Methodology:

  • To a solution of 4-(Boc-amino)benzaldehyde (1.0 eq, 10 mmol) in ethanol (30 mL), add ethyl acetoacetate (1.0 eq, 10 mmol), hydroxylamine hydrochloride (1.0 eq, 10 mmol), and L-proline (0.1 eq, 1 mmol).

  • Heat the mixture to reflux and stir for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the desired product.

Strategy 2: N-H Functionalization of Pre-formed 3,4-Dimethylisoxazol-5(4H)-one

While the three-component synthesis is powerful, direct functionalization of the pre-formed 3,4-dimethylisoxazol-5(4H)-one at the N-H position offers an alternative route to introduce linkers or other moieties. This is particularly useful when the desired functionality is incompatible with the conditions of the three-component reaction. These protocols are based on standard N-alkylation and N-acylation methods for lactams. [5][6][7][8]

N_Functionalization cluster_alkylation N-Alkylation cluster_acylation N-Acylation start 3,4-dimethyl- isoxazol-5(4H)-one alkylation_reagents Base (e.g., K2CO3, NaH) + Alkyl Halide (R-X) start->alkylation_reagents acylation_reagents Base (e.g., Pyridine, Et3N) + Acyl Chloride (R-COCl) start->acylation_reagents product_alkylation N-alkylated isoxazolone alkylation_reagents->product_alkylation product_acylation N-acylated isoxazolone acylation_reagents->product_acylation

Figure 3. General schemes for N-alkylation and N-acylation of 3,4-dimethylisoxazol-5(4H)-one.

Protocol 2.1: N-Alkylation with a Linker Arm

This protocol describes the installation of a linker containing a terminal functional group, such as a protected carboxylic acid, for further conjugation.

ParameterValue
Reactants 3,4-Dimethylisoxazol-5(4H)-one, Ethyl 4-bromobutanoate
Base Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Temperature 60 °C
Time 12-18 hours
Yield (Typical) 60-75%

Step-by-Step Methodology:

  • To a solution of 3,4-dimethylisoxazol-5(4H)-one (1.0 eq, 1.27 g, 10 mmol) in dry DMF (20 mL), add anhydrous K₂CO₃ (1.5 eq, 2.07 g, 15 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl 4-bromobutanoate (1.2 eq, 12 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated product. The ester can be subsequently hydrolyzed to the carboxylic acid for bioconjugation.

Strategy 3: Functionalization of the C-4 Methyl Group

Functionalization of the C-4 methyl group is a less common but viable strategy. It typically involves a two-step process: free-radical bromination to form a bromomethyl derivative, followed by nucleophilic substitution to introduce the desired functionality. [9][10][11] Protocol 3.1: Synthesis of 4-(Bromomethyl)-3-methylisoxazol-5(4H)-one

This protocol generates a key intermediate for introducing linkers or probes via nucleophilic displacement of the bromide.

ParameterValue
Reactants 3,4-Dimethylisoxazol-5(4H)-one, N-Bromosuccinimide (NBS)
Initiator Azobisisobutyronitrile (AIBN)
Solvent Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN)
Condition Reflux with light irradiation (e.g., 250W lamp)
Time 2-4 hours
Yield (Typical) 40-50%

Step-by-Step Methodology:

  • Caution: This reaction should be performed in a well-ventilated fume hood. CCl₄ is a hazardous solvent; acetonitrile can be used as a greener alternative.

  • To a solution of 3,4-dimethylisoxazol-5(4H)-one (1.0 eq, 10 mmol) in CCl₄ (50 mL), add NBS (1.05 eq, 10.5 mmol) and a catalytic amount of AIBN (0.05 eq, 0.5 mmol).

  • Heat the mixture to reflux while irradiating with a 250W lamp.

  • Monitor the reaction by TLC. The reaction is usually complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude 4-(bromomethyl)-3-methylisoxazol-5(4H)-one can be used in the next step without further purification or purified by column chromatography.

The resulting bromomethyl derivative is a versatile electrophile that can react with a variety of nucleophiles (e.g., azides, thiols, amines) to introduce diverse functionalities.

III. Application in Bioassays

The derivatized 3,4-dimethylisoxazol-5(4H)-one molecules are powerful tools for various bioassays. The introduced functionalities allow for their use as fluorescent probes, affinity labels, or haptens for antibody generation.

Application 1: Fluorescence Polarization (FP) Assay

FP is a homogeneous assay technique used to study molecular interactions in solution. [12]It relies on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule (e.g., a protein), its tumbling rate slows down, leading to an increase in fluorescence polarization.

A fluorescently labeled isoxazolone derivative can serve as a tracer in an FP-based binding assay. For example, the alkyne-functionalized isoxazolone from Protocol 1.1 can be conjugated to an azide-containing fluorophore (e.g., a coumarin or fluorescein derivative) via click chemistry.

Protocol for a Competitive FP Assay:

  • Assay Buffer Preparation: Prepare an appropriate buffer for the protein of interest (e.g., PBS with 0.01% Tween-20).

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent isoxazolone tracer in DMSO.

    • Prepare a stock solution of the target protein in the assay buffer.

    • Prepare a dilution series of unlabeled test compounds (competitors) in DMSO.

  • Assay Procedure (384-well plate format):

    • To each well, add the fluorescent tracer at a final concentration optimized for the assay (typically in the low nanomolar range).

    • Add the test compounds at various concentrations.

    • Initiate the binding reaction by adding the target protein at a constant concentration (e.g., at its Kd for the tracer).

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the test compounds.

Application 2: Enzyme-Linked Immunosorbent Assay (ELISA)

The isoxazolone scaffold can be used as a hapten to generate specific antibodies for use in an ELISA. [13][14]A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein. [14]The carboxylic acid derivative obtained from the hydrolysis of the product from Protocol 2.1 is ideal for this purpose.

Workflow for Hapten-based ELISA Development:

ELISA_Workflow hapten Isoxazolone-Linker-COOH (from Protocol 2.1) conjugation1 EDC/NHS Coupling to Carrier Protein (e.g., KLH) hapten->conjugation1 conjugation2 EDC/NHS Coupling to Coating Protein (e.g., BSA) hapten->conjugation2 immunogen Immunogen (Isoxazolone-KLH) conjugation1->immunogen coating_antigen Coating Antigen (Isoxazolone-BSA) conjugation2->coating_antigen immunization Immunize Animal (e.g., Rabbit, Mouse) immunogen->immunization elisa Develop Competitive ELISA coating_antigen->elisa antibody_prod Generate Polyclonal or Monoclonal Antibodies immunization->antibody_prod antibody_prod->elisa

Sources

Application Notes & Protocols: A Computational Modeling Guide for 3,4-Dimethylisoxazol-5(4H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive, step-by-step guide for the computational modeling of 3,4-dimethylisoxazol-5(4H)-one, a heterocyclic compound with potential applications in medicinal chemistry. Recognizing the limited specific literature on this particular molecule, this guide establishes a robust and scientifically grounded workflow based on established computational methodologies for small molecule drug discovery. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering both the "how-to" and the critical "why" behind each computational step. This document will guide the user through quantum chemical calculations for structural and electronic characterization, molecular docking to investigate potential protein-ligand interactions, molecular dynamics simulations to assess complex stability, and in silico ADMET and pharmacophore modeling to evaluate its drug-like properties and key chemical features.

Introduction to 3,4-Dimethylisoxazol-5(4H)-one and the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The subject of this guide, 3,4-dimethylisoxazol-5(4H)-one, is a specific derivative of this important class of compounds. Its structure features methyl groups at positions 3 and 4, and a ketone group at position 5, with the "(4H)" designation indicating the position of the saturated carbon in the ring.

While experimental data on 3,4-dimethylisoxazol-5(4H)-one is not extensively available in peer-reviewed literature, its structural similarity to other biologically active isoxazolones makes it a compelling candidate for computational investigation.[3] Computational modeling provides a powerful, cost-effective, and rapid means to predict its physicochemical properties, potential biological targets, and drug-like characteristics, thereby guiding further experimental studies.

Physicochemical Properties

A summary of the basic physicochemical properties of the related compound, 5-Amino-3,4-dimethylisoxazole, is provided below as a reference point. These properties are crucial for understanding the molecule's behavior in biological systems.[4][5]

PropertyValueSource
Molecular FormulaC5H8N2OPubChem[4]
Molecular Weight112.13 g/mol PubChem[4]
XLogP30.8ECHEMI[5]
Hydrogen Bond Donor Count1ECHEMI[5]
Hydrogen Bond Acceptor Count3ECHEMI[5]
Topological Polar Surface Area52 ŲECHEMI[5]

Overall Computational Workflow

The computational investigation of a novel small molecule like 3,4-dimethylisoxazol-5(4H)-one should follow a logical progression from understanding the molecule itself to predicting its interactions within a biological system. The following workflow provides a comprehensive approach.

G cluster_0 Molecular Characterization cluster_1 Target Interaction & Dynamics cluster_2 Drug-Likeness & Feature Analysis a Quantum Chemistry (DFT) Geometry Optimization Electronic Properties b Molecular Docking Binding Pose Prediction a->b Optimized Structure d ADMET Prediction Pharmacokinetics Toxicity a->d Molecular Properties c Molecular Dynamics Complex Stability Binding Free Energy b->c Best Docking Pose e Pharmacophore Modeling Feature Identification b->e Binding Mode

Caption: Overall computational workflow for 3,4-dimethylisoxazol-5(4H)-one.

Part I: Quantum Chemical Calculations

Objective: To determine the most stable 3D conformation, electronic properties, and vibrational frequencies of 3,4-dimethylisoxazol-5(4H)-one.

Rationale: An accurate 3D structure is the foundation for all subsequent computational studies.[6] Density Functional Theory (DFT) provides a good balance between accuracy and computational cost for small organic molecules.[7] The calculated electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into the molecule's reactivity.

Protocol: Geometry Optimization and Frequency Calculation using Gaussian

This protocol assumes the use of the Gaussian software package.[8]

  • Molecule Building:

    • Using a molecular builder like GaussView, construct the 3D structure of 3,4-dimethylisoxazol-5(4H)-one.

    • Perform an initial "Clean-Up" using the software's built-in mechanics force field to get a reasonable starting geometry.

  • Input File Generation:

    • Set up the calculation type to Opt+Freq (Optimization and Frequency). This tells Gaussian to first find the minimum energy geometry and then perform a frequency calculation on that optimized structure.[8]

    • Choose the calculation method. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[9]

      • Expertise & Experience: The B3LYP functional is a hybrid functional that has been shown to provide good results for a wide range of chemical systems. The 6-31G(d,p) basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing chemical bonds.

    • Specify the charge (0) and multiplicity (singlet) of the molecule.

    • Save the Gaussian input file (e.g., dmi_opt_freq.com).

  • Running the Calculation:

    • Submit the input file to Gaussian for calculation.[10]

  • Results Analysis:

    • Optimization Convergence: Open the output file (e.g., dmi_opt_freq.log) and verify that the geometry optimization has converged. Look for the message "Optimization completed."

    • Vibrational Frequencies: Check the results of the frequency calculation. A true energy minimum will have no imaginary frequencies. The presence of imaginary frequencies indicates a saddle point, and the structure needs to be re-optimized.

    • Electronic Properties: Extract the energies of the HOMO and LUMO to calculate the HOMO-LUMO gap, which is an indicator of chemical reactivity.

    • Thermochemistry: The output will also contain thermochemical data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.[8]

Part II: Molecular Docking

Objective: To predict the binding conformation and estimate the binding affinity of 3,4-dimethylisoxazol-5(4H)-one to a relevant biological target.

Rationale: Molecular docking is a key computational technique in structure-based drug design. It explores the binding of a ligand to the active site of a receptor and scores the different binding poses.[11][12] As isoxazole derivatives have shown anticancer activity, we will use Human C-Src Kinase (PDB ID: 2SRC) as an example target.

Protocol: Molecular Docking using AutoDock Vina

This protocol uses AutoDock Tools for file preparation and AutoDock Vina for the docking calculation.[13][14]

  • Preparation of the Receptor (Protein):

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., 2SRC).

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Add Kollman charges.

    • Save the prepared receptor in PDBQT format (e.g., 2src_receptor.pdbqt).

  • Preparation of the Ligand:

    • Use the optimized structure of 3,4-dimethylisoxazol-5(4H)-one from the DFT calculation.

    • Open the ligand file in AutoDock Tools.

    • Detect the rotatable bonds.

    • Save the prepared ligand in PDBQT format (e.g., dmi_ligand.pdbqt).

  • Grid Box Definition:

    • In AutoDock Tools, define the search space (grid box) for docking. This box should encompass the active site of the protein. The coordinates for the center of the box and its dimensions need to be specified.[15]

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the names of the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.[16]

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.[17]

  • Analysis of Docking Results:

    • Vina will generate an output file (e.g., dmi_out.pdbqt) containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the protein-ligand complex using software like PyMOL or ChimeraX to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Part III: Molecular Dynamics Simulation

Objective: To assess the stability of the predicted protein-ligand complex and to gain insights into its dynamic behavior in a simulated physiological environment.

Rationale: Molecular docking is a static picture of the binding event. Molecular dynamics (MD) simulations introduce temperature, pressure, and solvent, allowing the system to evolve over time. This provides a more realistic view of the complex's stability and interactions.[18]

Protocol: MD Simulation using GROMACS

This protocol provides a general workflow for setting up and running an MD simulation with GROMACS.[9][19]

G a System Preparation (Protein-Ligand Complex) b Solvation (Add Water Box) a->b c Adding Ions (Neutralize System) b->c d Energy Minimization c->d e Equilibration (NVT) d->e f Equilibration (NPT) e->f g Production MD f->g h Trajectory Analysis (RMSD, RMSF, etc.) g->h

Caption: A typical workflow for a molecular dynamics simulation.

  • System Preparation:

    • Start with the best-ranked docked pose of the 3,4-dimethylisoxazol-5(4H)-one-protein complex.

    • Generate the topology for the protein using a chosen force field (e.g., AMBER99SB-ILDN).

    • Generate the topology for the ligand. This often requires using a separate tool like antechamber to generate parameters compatible with the protein force field.

  • Solvation:

    • Create a simulation box (e.g., cubic or dodecahedron) around the complex.

    • Fill the box with a chosen water model (e.g., TIP3P).

  • Adding Ions:

    • Add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.

  • Equilibration:

    • Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.

    • Perform another short simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand during equilibration.

  • Production MD:

    • Run the main simulation for a desired length of time (e.g., 100 ns) without position restraints. Save the coordinates at regular intervals to generate a trajectory file.

  • Analysis:

    • Analyze the trajectory to calculate properties like Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the interactions (e.g., hydrogen bonds) between the ligand and protein over time.

Part IV: ADMET and Pharmacophore Modeling

ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 3,4-dimethylisoxazol-5(4H)-one.

Rationale: Favorable ADMET properties are crucial for a drug candidate's success.[20] In silico prediction of these properties early in the drug discovery process can help to identify potential liabilities and guide molecular design.

Protocol: A variety of web-based tools and standalone software are available for ADMET prediction.[21][22]

  • Obtain the SMILES string for 3,4-dimethylisoxazol-5(4H)-one.

  • Use online servers such as SwissADME, pkCSM, or ADMETlab to predict a range of properties, including:

    • Absorption: Human intestinal absorption, Caco-2 permeability.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 inhibition.

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity, hERG inhibition.

  • Analyze the results in the context of established criteria for drug-likeness (e.g., Lipinski's Rule of Five).

Pharmacophore Modeling

Objective: To identify the essential chemical features of 3,4-dimethylisoxazol-5(4H)-one that are responsible for its interaction with a biological target.

Rationale: A pharmacophore model is a 3D arrangement of steric and electronic features necessary for biological activity.[23][24] It can be used for virtual screening of large compound libraries to find new molecules with similar features.

Protocol: Pharmacophore models can be generated based on a ligand's binding pose in a protein (structure-based) or from a set of known active molecules (ligand-based).[25]

  • Feature Definition: Based on the docked pose of 3,4-dimethylisoxazol-5(4H)-one, identify key pharmacophoric features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

  • Model Generation: Use software like LigandScout or the pharmacophore tools within Schrödinger or MOE to generate a 3D pharmacophore model.

  • Model Validation: If known active and inactive molecules are available, the model should be validated by its ability to distinguish between them.

  • Virtual Screening: The validated pharmacophore model can then be used as a 3D query to search databases of chemical compounds for molecules that match the pharmacophoric features.

Conclusion

This guide has outlined a comprehensive computational workflow for the initial investigation of 3,4-dimethylisoxazol-5(4H)-one as a potential drug candidate. By following these protocols, researchers can generate valuable data on the molecule's structure, electronic properties, potential biological targets, binding interactions, and drug-like properties. It is crucial to remember that computational predictions are models of reality and should be used to generate hypotheses that can be tested and validated through experimental studies. The integration of these in silico techniques provides a powerful and rational approach to modern drug discovery.

References

  • PubChem. 5-Amino-3,4-dimethylisoxazole. Available from: [Link]

  • ChemWhat. 3,4-Dimethylisoxazol-5-amine CAS#: 19947-75-2. Available from: [Link]

  • YouTube. Creating and running a simple DFT calculation in GaussView / Gaussian. Available from: [Link]

  • GROMACS Tutorials. Available from: [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. International journal of molecular sciences, 15(7), 12349–12371.
  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug design, development and therapy, 8, 1877–1889.
  • AutoDock Vina Documentation. Basic docking. Available from: [Link]

  • Deep Origin. ADMET Predictions. Available from: [Link]

  • YouTube. Quantum Chemistry Explained How Molecules Really Work and the Future of Materials, Medicine, and Mo. Available from: [Link]

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  • Yang, Y., Zhang, Y., & Li, H. (2017). Pharmacophore modeling in drug design. Current pharmaceutical design, 23(30), 4459–4468.
  • The Journal of Organic Chemistry. Isoxazoles. Available from: [Link]

  • YouTube. Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. Available from: [Link]

  • Molecules. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Available from: [Link]

  • YouTube. AMBER demo. Available from: [Link]

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  • Medicinal Chemistry Communications. The isoxazole ring in medicinal chemistry. Available from: [Link]

  • Orbital: The Electronic Journal of Chemistry. A tutorial for molecular dynamics simulations using Amber package. Available from: [Link]

  • Molecules. Molecular Docking and Structure-Based Drug Design Strategies. Available from: [Link]

  • GROMACS tutorials. Introduction to Molecular Dynamics. Available from: [Link]

  • ADMET-AI. Available from: [Link]

  • Journal of Chemical Information and Modeling. Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Available from: [Link]

  • YouTube. Autodock Vina Tutorial - Molecular Docking. Available from: [Link]

  • Nature Portfolio. Quantum Machine Learning Is Emerging as a Practical Tool for Drug Discovery. Available from: [Link]

  • VLS3D. ADMET predictions. Available from: [Link]

  • Journal of Scientific and Innovative Research. Molecular Docking: A structure-based drug designing approach. Available from: [Link]

  • Amber MD. Tutorials. Available from: [Link]

  • ACS Publications. Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Available from: [Link]

  • Gaussian. Gaussian & GaussView Tutorial Videos. Available from: [Link]

  • ResearchGate. The impact of pharmacophore modeling in drug design. Available from: [Link]

  • The Scripps Research Institute. Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Available from: [Link]

  • YouTube. Gauss View | DFT calculation | Introductory Video 1 | Tutorial. Available from: [Link]

  • YouTube. Tutorial 5: How to run MD simulations using Amber 20 Software while making complex file in Chimera. Available from: [Link]

  • YouTube. Broad Overview of Quantum Chemistry Simulation and Why it is a Challenge - Part 1. Available from: [Link]

  • EMBL-EBI. GROMACS tutorial | Biomolecular simulations. Available from: [Link]

  • ACD/Labs. Pharmacokinetics Software | Predict ADME Properties | ADME Suite. Available from: [Link]

  • International Journal of Molecular Sciences. Drug Design by Pharmacophore and Virtual Screening Approach. Available from: [Link]

  • Eagon Research Group. Vina Docking Tutorial. Available from: [Link]

  • Barrett Research Group. GAUSSIAN 09W TUTORIAL. Available from: [Link]

  • Current Medicinal Chemistry. Key Topics in Molecular Docking for Drug Design. Available from: [Link]

  • YouTube. How to Setting up a Gaussian 09 Calculation Beginners. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Amino-3,4-dimethylisoxazole (CAS 19947-75-2): A Deep Dive into its Properties and Applications. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethylisoxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3,4-dimethylisoxazol-5(4H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Isoxazolone derivatives are key building blocks in medicinal chemistry, valued for a wide range of biological activities.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental issues.

I. Core Synthesis Pathway & Mechanism

The most common and efficient route to synthesizing isoxazol-5(4H)-one derivatives is a one-pot, three-component reaction.[2][3][4] This involves the condensation of a β-keto ester (like ethyl acetoacetate), hydroxylamine hydrochloride, and an aldehyde.[2][3] For the specific synthesis of 3,4-dimethylisoxazol-5(4H)-one, the general approach is adapted by using starting materials that introduce the methyl groups at the desired positions. A foundational method involves the reaction of 2-methyl-3-oxobutanenitrile with hydroxylamine hydrochloride.[5]

The general mechanism involves the initial formation of an oxime from the β-keto ester and hydroxylamine, followed by an intramolecular cyclization and dehydration to form the isoxazolone ring. The acidity of the C4 proton allows for subsequent reactions, though in this case, we aim to retain the protonated form.

Synthesis_Pathway General Synthesis of 3,4-Dimethylisoxazol-5(4H)-one Start1 2-Methyl-3-oxobutanenitrile Intermediate Oxime Intermediate Start1->Intermediate + Start2 Hydroxylamine Hydrochloride (NH2OH·HCl) Start2->Intermediate Base Base (e.g., NaOH) Base->Intermediate Catalyst Product 3,4-Dimethylisoxazol-5(4H)-one Intermediate->Product Intramolecular Cyclization

Caption: General reaction scheme for the synthesis.

II. Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: My overall yield is consistently below 40%. What are the primary factors I should investigate?

Low yields are the most frequent complaint in heterocyclic synthesis.[6] A systematic approach is crucial.

  • Purity of Starting Materials: This is the most critical, yet often overlooked, factor.

    • 2-Methyl-3-oxobutanenitrile: This reactant can be unstable. Ensure it is free from acidic or basic impurities and has not undergone significant degradation. Use freshly distilled or recently purchased reagent if possible.

    • Hydroxylamine Hydrochloride: This reagent can degrade over time, especially if exposed to moisture. Store it in a desiccator. Impurities can inhibit the initial oxime formation.

    • Solvent Quality: For reactions sensitive to moisture, using anhydrous solvents is critical. Impurities in solvents can act as catalysts for side reactions or quench reagents.[6]

  • Reaction Conditions:

    • Base Selection and Stoichiometry: The choice and amount of base are critical. A strong base like sodium hydroxide is often used to neutralize the HCl from hydroxylamine hydrochloride and catalyze the cyclization.[5] However, an excess of a strong base can promote hydrolysis of the ester/nitrile starting material or the final isoxazolone product.[7] A weaker base or a carefully controlled stoichiometric amount is often preferable.

    • Temperature Control: The initial reaction with hydroxylamine is often performed at a controlled temperature (e.g., 40°C) before refluxing.[5] Exceeding the optimal temperature can lead to decomposition and the formation of tars, while insufficient temperature will result in a sluggish or incomplete reaction.[8]

    • pH Management: The pH of the reaction medium is crucial. The initial condensation is typically favored under slightly acidic to neutral conditions, while the cyclization step is base-catalyzed. A buffered system or careful, stepwise addition of base can provide better control and improve yields.

  • Work-up and Purification:

    • Product Instability: The isoxazol-5(4H)-one ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions during work-up.[7] Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH.

    • Isolation Issues: The product might have some solubility in the aqueous phase. Ensure efficient extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). If the product precipitates, ensure the pH is adjusted for maximum insolubility before filtration.

Q2: I'm observing significant side products in my LC-MS/NMR. How can I identify and minimize them?

Side product formation is a common challenge that directly impacts yield and purity.

  • Common Side Products:

    • Open-Chain Oxime: Incomplete cyclization will leave the uncyclized oxime of the starting β-keto nitrile. This is often due to insufficient heating, incorrect pH for the cyclization step, or a deactivated catalyst.

    • Hydrolysis Products: As mentioned, the starting materials and the final product can hydrolyze. The β-keto nitrile can revert to a carboxylic acid and acetonitrile derivative, while the isoxazolone ring can open.

    • Dimerization/Polymerization: Under harsh conditions, especially with excess base or high temperatures, reactants and intermediates can undergo self-condensation or polymerization, leading to intractable tars.

  • Minimization Strategies:

    • Stepwise Reagent Addition: Slowly adding the base to the mixture of the keto nitrile and hydroxylamine hydrochloride can maintain better control over the reaction exotherm and pH.[5]

    • Catalyst Choice: While strong bases are common, organocatalysts like L-valine or solid-supported catalysts have been shown to improve yields and reduce side products in similar isoxazolone syntheses by providing milder reaction conditions.[3]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction progress. This helps in determining the optimal reaction time and prevents the formation of degradation products from over-heating.[6]

Q3: The reaction seems to stall and does not go to completion. What should I check?

An incomplete reaction is a frustrating source of low yield.

  • Reagent Stoichiometry: Ensure a slight excess (e.g., 1.05 to 1.1 equivalents) of hydroxylamine hydrochloride is used to drive the initial oxime formation to completion.

  • Inefficient Mixing: In heterogeneous reactions (e.g., if a reagent or product is not fully soluble), poor stirring can lead to localized concentration gradients and slow reaction rates.[6] Ensure vigorous and efficient stirring throughout the reaction.

  • Deactivation of Base/Catalyst: If the reaction is sensitive to air or moisture, ensure it is run under an inert atmosphere (e.g., Nitrogen or Argon).[6] CO₂ from the air can neutralize the base, effectively stalling the reaction.

III. Optimized Experimental Protocol

This protocol is a synthesized and optimized procedure based on literature methods for preparing 3,4-dimethylisoxazol-5-amine, a closely related precursor whose synthesis principles are directly applicable.[5]

Objective: To synthesize 3,4-dimethylisoxazol-5(4H)-one with improved yield and purity.

Materials:

  • 2-Methyl-3-oxobutanenitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.05 eq)

  • Sodium Hydroxide (1.0 eq)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-methyl-3-oxobutanenitrile (1.0 eq), hydroxylamine hydrochloride (1.05 eq), and water (approx. 2 mL per gram of nitrile).

  • Base Addition: Prepare a solution of sodium hydroxide (1.0 eq) in water (approx. 2.5 mL per gram of NaOH). While stirring the reaction mixture, gently warm it to 40°C.

  • Slowly add the sodium hydroxide solution dropwise from the addition funnel over 30-45 minutes, ensuring the temperature does not exceed 50°C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 100-105°C) and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Cool the reaction mixture to room temperature. The mixture may separate into two phases.

  • Carefully neutralize the mixture to pH ~6-7 with dilute HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified further by recrystallization (e.g., from an ethanol/water mixture) or column chromatography if necessary.

Protocol_Workflow Experimental Workflow A 1. Combine Reactants (Nitrile, NH2OH·HCl, H2O) B 2. Warm to 40°C A->B C 3. Slow Dropwise Addition of NaOH(aq) B->C D 4. Heat to Reflux (3h) Monitor by TLC C->D E 5. Cool to RT & Neutralize to pH 6-7 D->E F 6. Extract with Ethyl Acetate (3x) E->F G 7. Wash with Brine & Dry (MgSO4) F->G H 8. Filter & Evaporate Solvent G->H I 9. Purify (Recrystallization/Chromatography) H->I

Caption: Step-by-step experimental workflow diagram.

IV. Data & Parameter Optimization Summary

Optimizing reaction parameters is key to maximizing yield. The following table summarizes the impact of key variables based on literature for related isoxazolone syntheses.

ParameterConditionExpected YieldPurityKey ConsiderationsSource
Solvent WaterGood to ExcellentGoodGreen solvent, promotes reaction. Product may precipitate.[1][9]
EthanolGoodGoodGood solvating power for reactants.[3]
TolueneModerateModerateAllows for azeotropic removal of water, but requires higher temp.[10]
Catalyst/Base NaOHModerate-GoodModerateInexpensive, but can cause hydrolysis if in excess.[5]
PyridineGoodGoodMilder base, less risk of hydrolysis.[3]
L-ValineGood-ExcellentExcellentOrganocatalyst, mild conditions, often high yields.[3]
Citric AcidGoodGoodMild, green acid catalyst.[2]
Temperature Room TempLow-ModerateGoodRequires a highly active catalyst system.[1]
40-60°CGoodGoodGood balance for initial condensation.[5]
Reflux (80-100°C)Good-ExcellentModerate-GoodNecessary for cyclization but increases risk of side products.[3][10]

V. References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

  • One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry. Available at: [Link]

  • An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones through L-valine-mediated. Journal of Chemical Sciences. Available at: [Link]

  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. ACG Publications. Available at: [Link]

  • 5-Amino-3,4-dimethylisoxazole | C5H8N2O | CID 88317. PubChem. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. ACS Publications. Available at: [Link]

  • Reaction of ethyl acetoacetate with hydroxylamine hydrochloride and.... ResearchGate. Available at: [Link]

  • Process for preparing isoxazole compounds. Google Patents. Available at:

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. NIH National Center for Biotechnology Information. Available at: [Link]

  • Ethyl acetoacetate. Wikipedia. Available at: [Link]

  • Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. Available at: [Link]

  • ISSN: 2320-5407 Int. J. Adv. Res. 12(08), 1111-1116. International Journal of Advanced Research. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • HETEROCYCLIC COMPOUNDS SYNTHESIS | Science topic. ResearchGate. Available at: [Link]

  • Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12. YouTube. Available at: [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. NIH National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. ACS Publications. Available at: [Link]

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Technical Support Center: Synthesis of Isoxazol-5(4H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of isoxazol-5(4H)-ones. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The synthesis, typically a multi-component reaction, is elegant but can be prone to specific side reactions and yield issues. This guide addresses the most common challenges in a direct question-and-answer format.

Section 1: Troubleshooting Low Yield and Reaction Failure

This section addresses the most critical and common issue: a reaction that fails to proceed as expected, resulting in low to no yield of the desired isoxazol-5(4H)-one.

Q1: My one-pot, three-component reaction of a β-ketoester, hydroxylamine, and an aldehyde has a very low yield or is not producing any of the desired product. What are the primary factors I should investigate?

A1: This is a frequent issue that typically points to suboptimal reaction conditions or reagent quality rather than an unexpected side reaction. The reaction proceeds through several key stages, and a failure at any stage will halt the entire sequence. Here is a systematic troubleshooting approach:

  • Catalyst and pH Control: The overall transformation is sensitive to pH. Many modern protocols utilize a mild acid catalyst (e.g., citric acid, tartaric acid, gluconic acid) to facilitate both the oxime formation and the subsequent cyclization and condensation steps.[1][2][3]

    • Expertise & Experience: If the medium is too acidic, the nucleophilicity of hydroxylamine can be suppressed due to excessive protonation. If it's too basic, you risk promoting side reactions like the self-condensation of the β-ketoester (see Section 2, Q3). Using a controlled amount of a weak organic acid (e.g., 5-10 mol%) is often the most effective strategy.[3] Many successful protocols use environmentally benign catalysts in aqueous media.[2][4]

    • Troubleshooting:

      • Verify the catalyst loading. While catalytic, an insufficient amount may lead to a stalled reaction.

      • If using a base, ensure it is not overly strong, which could favor undesired pathways.

  • Reagent Quality and Stability: Hydroxylamine, especially as a free base, is not indefinitely stable and can decompose.[5]

    • Expertise & Experience: It is almost always used as a more stable salt, such as hydroxylamine hydrochloride (NH₂OH·HCl).[1][6][7] The reaction then requires conditions that liberate the free hydroxylamine in situ. Many protocols achieve this implicitly through the buffered pH of the chosen catalyst system.

    • Troubleshooting:

      • Use a fresh, high-purity bottle of hydroxylamine hydrochloride.

      • Avoid unnecessarily high temperatures, which can accelerate reagent decomposition.[5]

  • Solvent Choice: The choice of solvent is critical for ensuring all three components are sufficiently soluble to react.

    • Trustworthiness: Water and ethanol are the most commonly reported solvents, aligning with green chemistry principles.[1][4][6] These protic solvents are effective at mediating the proton transfer steps inherent in the mechanism. Some reactions may fail in aprotic solvents like CHCl₃ or DMF where intermediates may not be stabilized.[4]

    • Troubleshooting:

      • If experiencing low yield, consider switching from a purely aqueous system to an ethanol-water mixture to improve the solubility of organic starting materials.

      • Ensure adequate stirring to overcome any phase separation issues.

  • Reaction Temperature: While many modern protocols are optimized for room temperature to promote green chemistry, some substrate combinations require heating.[2][4]

    • Expertise & Experience: A typical starting point is room temperature, but if TLC monitoring shows no progress after several hours, gradually increasing the temperature to 60-70°C can significantly accelerate the reaction without causing significant reagent decomposition.[2][7]

Below is a workflow to diagnose a failed reaction.

G start Low/No Product Yield check_reagents 1. Verify Reagent Quality (Fresh NH₂OH·HCl?) start->check_reagents check_catalyst 2. Check Catalyst & pH (Correct loading? Appropriate acid/base?) check_reagents->check_catalyst Reagents OK check_solvent 3. Evaluate Solvent System (Are reactants soluble?) check_catalyst->check_solvent Catalyst OK check_temp 4. Adjust Temperature (Is heating required?) check_solvent->check_temp Solvent OK success Reaction Optimized check_temp->success Conditions Optimized

Caption: Systematic Troubleshooting Workflow for Low Yield.

Section 2: Identification and Mitigation of Specific Side Products

When a reaction yields a mixture of products, identifying the side products is key to rectifying the issue. This section details the most common mechanistic deviations.

Q2: My reaction stalls after forming the initial oxime intermediate (ethyl 3-(hydroxyimino)butanoate). Why isn't it cyclizing to the isoxazolone ring?

A2: The formation of the oxime from the reaction of a β-ketoester and hydroxylamine is often rapid.[8] The subsequent intramolecular cyclization, however, is a critical step that can be a bottleneck.

  • Mechanistic Insight: The cyclization involves the nucleophilic attack of the oxime's hydroxyl group onto the ester carbonyl, followed by the elimination of ethanol. This process is often catalyzed by either acid or base.

  • Causality & Troubleshooting:

    • Insufficient Catalysis: The most common reason for a stalled cyclization is the lack of proper catalytic activation. The ester carbonyl is not electrophilic enough for the neutral hydroxyl group to attack efficiently. A mild acid catalyst protonates the carbonyl, activating it for attack.

    • Solvent Effects: The transition state for cyclization can be polar. A solvent that cannot stabilize this transition state may slow the reaction. Protic solvents like water or ethanol are generally effective.[6]

    • Steric Hindrance: If your β-ketoester is heavily substituted, this can sterically hinder the required conformation for cyclization.

Preventative Protocol:

  • Ensure the presence of an effective catalyst from the start, such as citric acid or L-valine, as reported in robust multi-component protocols.[1][6]

  • If you have isolated the oxime, you can attempt to cyclize it by redissolving it in ethanol and adding a catalytic amount of a weak acid, followed by gentle heating.

Q3: I'm observing a high molecular weight byproduct, and my reaction mixture becomes viscous, particularly under basic conditions. What could this be?

A3: This is a classic sign of the self-condensation of the β-ketoester , a side reaction analogous to a Claisen condensation.[9]

  • Mechanistic Insight: β-ketoesters have acidic α-protons between the two carbonyl groups. In the presence of a sufficiently strong base, an enolate can form. This enolate can then act as a nucleophile and attack the ketone carbonyl of another molecule of the β-ketoester, leading to dimers and polymers.

  • Causality & Troubleshooting:

    • Strong Base: This side reaction is most prominent when using strong bases (e.g., alkoxides) that are not matched to the ester group.[9]

    • High Concentration/Temperature: High concentrations of the β-ketoester and elevated temperatures can favor this bimolecular side reaction over the desired reaction with hydroxylamine.

Preventative Protocol:

  • Avoid Strong Bases: Opt for protocols that use weak acid or organocatalysts instead of strong bases.[2][6]

  • Control Reagent Addition: If a base is necessary, consider the slow addition of the β-ketoester to the reaction mixture containing the hydroxylamine to keep its instantaneous concentration low.

  • Use Matched Alkoxide: If you must use an alkoxide base (e.g., for a non-MCR synthesis), always match it to the ester's alcohol component (e.g., sodium ethoxide for ethyl esters) to prevent transesterification byproducts.[9]

The diagram below illustrates the desired pathway versus this common side reaction.

G cluster_0 Desired Pathway cluster_1 Side Reaction Ketoester1 β-Ketoester Isoxazolone Isoxazol-5(4H)-one Ketoester1->Isoxazolone + NH₂OH (Cyclization) Hydroxylamine NH₂OH·HCl Ketoester2 β-Ketoester Dimer Self-Condensation Product (Dimer) Ketoester2->Dimer + β-Ketoester (Base-Catalyzed)

Caption: Competing Reaction Pathways for the β-Ketoester.

Q4: The final Knoevenagel condensation between the formed isoxazolone and the aldehyde is inefficient. How can I improve this step?

A4: The final step is a Knoevenagel condensation, which relies on the acidity of the C4 protons of the isoxazol-5(4H)-one ring.[3] Inefficiency here means the intermediate isoxazolone is stable and reluctant to react with the aldehyde.

  • Mechanistic Insight: A catalyst, typically a mild base or an amine, is often required to deprotonate the C4 position, forming a nucleophilic enolate. This enolate then attacks the aldehyde carbonyl, followed by dehydration to yield the final product.[4] Many of the one-pot catalysts, like L-valine or citric acid, are adept at facilitating this step.[1][6]

  • Causality & Troubleshooting:

    • Inactive Aldehyde: Aldehydes with strong electron-donating groups are less electrophilic and may react more slowly.

    • Insufficient Catalyst Activity: The chosen catalyst may be effective for the initial cyclization but not for promoting the Knoevenagel condensation.

    • Water Removal: As a condensation reaction, the removal of water can help drive the equilibrium toward the product. However, in many successful aqueous protocols, this is not explicitly required, as the product often precipitates, driving the reaction forward.[1]

Optimization Strategies:

  • Increase Catalyst Loading: A modest increase in the catalyst concentration (e.g., from 5 mol% to 10 mol%) can enhance the rate.

  • Change Catalyst: If using a simple acid, switching to an amino acid catalyst like L-valine may be beneficial, as the amine moiety is particularly effective for Knoevenagel-type reactions.[6]

  • Increase Temperature: Gently heating the reaction can provide the necessary activation energy for the condensation step.[2]

Section 3: FAQs and Purification

Q5: My NMR indicates a mixture of geometric isomers (E/Z). Is this common, and how can I control it?

A5: While many reports claim high selectivity for the (Z)-isomer, the formation of a mixture is possible, especially if the substituents on the aromatic aldehyde or the C3 position of the isoxazolone are particularly bulky.[1] The (Z)-isomer is generally more thermodynamically stable. To favor its formation, allow the reaction to run until it reaches equilibrium, which may involve longer reaction times or gentle heating. Purification via recrystallization will often isolate the major, more stable isomer.

Q6: My product is a persistent oil and fails to crystallize. What is the recommended purification protocol?

A6: While many isoxazol-5(4H)-ones are stable solids that can be purified by simple filtration and recrystallization from ethanol, some substitution patterns can lead to oils.[1][2][3]

  • Standard Protocol:

    • After the reaction is complete (monitored by TLC), cool the mixture in an ice bath to induce precipitation.[7]

    • Filter the crude solid.

    • Wash thoroughly with cold water and then a small amount of cold ethanol to remove unreacted starting materials.[6]

    • Recrystallize the solid from hot ethanol or an ethyl acetate/hexane mixture.[3]

  • Troubleshooting for Oils:

    • Extraction: If the product does not precipitate, extract the reaction mixture with a suitable organic solvent like ethyl acetate.[2] Wash the organic layer with brine, dry it over Na₂SO₄, and concentrate in vacuo.

    • Trituration: Attempt to induce crystallization by triturating the resulting oil with a non-polar solvent like hexane or diethyl ether. This involves scratching the flask's inner surface with a glass rod in the presence of the solvent.

    • Column Chromatography: If all else fails, purification by column chromatography on silica gel is the most reliable method. A gradient of ethyl acetate in hexane is a common eluent system.[3]

References

  • Jafari, M., & Zarei, M. (2018). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 34(3), 1621-1627. Available at: [Link]

  • Kumar, A., et al. (2020). An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones through L-valine-mediated domino reaction. Journal of Chemical Sciences, 132(1), 108. Available at: [Link]

  • Karami, B., et al. (2024). Synthesis of Isoxazol-5-one Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 5(1), 20-36. Available at: [Link]

  • Patil, S. S., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. ACG Publications. Available at: [Link]

  • Patil, C. D., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(1), 1-14. Available at: [Link]

  • Gawande, P. B., et al. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences, 5(5), 27-32. Available at: [Link]

  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381–8383. Available at: [Link]

  • Prathap, K., et al. (2024). A Novel one pot three component synthesis of Isoxazol-5(4H)-one derivative by using Camphor Sulphonic Acid and its Bio-evaluation. International Journal of Advanced Research, 12(08), 1111-1116. Available at: [Link]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Available at: [Link]

  • Kiyani, H., & Ghorbani, F. (2017). Plausible mechanism for the formation of isoxazol-5(4H)-ones (4a–y). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Isoxazolone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazolone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Isoxazol-5-ones are not only prevalent in numerous bioactive compounds and approved drugs but also serve as versatile synthetic intermediates.[1]

This document moves beyond standard protocols to provide in-depth, field-tested insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The core focus is on the most prevalent synthetic route: the condensation of a 1,3-dicarbonyl compound (typically a β-ketoester) with hydroxylamine.

Core Synthesis Principle: The Condensation Pathway

The foundational reaction for creating the 3-substituted isoxazol-5(4H)-one core involves the cyclocondensation of a β-ketoester with hydroxylamine.[2] The mechanism proceeds through two key stages:

  • Oxime Formation: The more nucleophilic amine group of hydroxylamine attacks the more electrophilic ketone of the β-ketoester, forming an oxime intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the oxime then acts as a nucleophile, attacking the ester carbonyl, leading to cyclization and elimination of an alcohol (e.g., ethanol) to form the final isoxazolone ring.[1]

This process is outlined in the diagram below.

G Reactants β-Ketoester + Hydroxylamine (NH2OH) Step1 Step 1: Oximation Reactants->Step1 Base Base (e.g., NaOAc, Pyridine) Liberates free NH2OH from NH2OH·HCl salt Base->Reactants Activates IntermediateA Oxime Intermediate Step1->IntermediateA Step2 Step 2: Intramolecular Cyclization IntermediateA->Step2 IntermediateB Cyclized Intermediate Step2->IntermediateB Step3 Step 3: Elimination (e.g., -EtOH) IntermediateB->Step3 Product 3-Substituted Isoxazol-5(4H)-one Step3->Product G Start Start: Low/No Yield CheckSM Check Starting Material (SM) by TLC Start->CheckSM SM_Consumed SM Consumed? CheckSM->SM_Consumed No_Init Problem: Reaction Not Initiating SM_Consumed->No_Init  No Sol_Decomp Problem: Intermediate Decomposition / Solubility SM_Consumed->Sol_Decomp  Yes Sol_Base Solution: 1. Check Base Stoichiometry 2. Increase Temperature 3. Change Solvent No_Init->Sol_Base Sol_Temp Solution: 1. Lower Temperature 2. Check pH (avoid extremes) 3. Dilute Reaction Sol_Decomp->Sol_Temp

Caption: A logical workflow for troubleshooting low-yield reactions.

Detailed Optimization Strategies:
  • Revisit Your Base: When using NH₂OH·HCl, a base is required to generate the free, reactive hydroxylamine.

    • Stoichiometry: At least one full equivalent of base is required. Using a slight excess (1.1 eq) can be beneficial.

    • Base Strength: A very strong base (e.g., NaOH, NaOEt) can deprotonate the β-ketoester, potentially leading to undesired side reactions. A milder base like sodium acetate, pyridine, or triethylamine is often sufficient to liberate the hydroxylamine without causing complications.

  • Temperature Control: While some modern protocols work at room temperature, many classic preparations require heat. [1] * If the reaction is sluggish, gradually increase the temperature (e.g., from RT to 50 °C, then to 80 °C) while monitoring by TLC.

    • Conversely, if you observe the formation of multiple unidentified spots (streaking on TLC), this could indicate decomposition. In this case, lowering the temperature is advised.

  • Solvent Choice: The solvent plays a critical role in solubility and reaction rate.

    • Protic Solvents: Ethanol is a common choice as it solubilizes the reactants well and the byproduct (EtOH) is easily removed. Water is an excellent green solvent and has been shown to be highly effective, sometimes providing the best results. [1][3] * Aprotic Solvents: Solvents like THF or Dioxane can be used but may require higher temperatures.

Section 2: Product Purity and Side Reactions

Question: My crude ¹H NMR shows a messy spectrum with multiple products. What are the likely side reactions, and how can I improve selectivity?

Answer: Impure products are often a result of side reactions or incomplete conversion. The most common issues are the formation of regioisomers (if using an unsymmetrical dicarbonyl), bis-adducts, or products from self-condensation of the starting material.

Common Side Products:

  • Oxime Intermediate: If the reaction stalls, the isolated product may be contaminated with the uncyclized oxime intermediate. This can often be resolved by increasing the reaction time or temperature to promote the final cyclization step.

  • Double Reaction Products: If your starting material has other reactive sites, hydroxylamine might react elsewhere on the molecule.

  • Tautomers: Isoxazol-5(4H)-ones can exist in different tautomeric forms. This is not an impurity but an inherent property of the molecule, which can sometimes complicate NMR analysis.

Strategies for Cleaner Reactions:

  • Control Stoichiometry: Use a precise 1:1 ratio of the β-ketoester and hydroxylamine. A large excess of hydroxylamine is rarely beneficial and can complicate purification.

  • pH Control: Maintaining a slightly acidic to neutral pH (around 5-7) is often optimal. This can be achieved by using a base like sodium acetate, which creates a buffered system. Strongly basic or acidic conditions can promote decomposition.

  • Order of Addition: A common technique is to first dissolve the β-ketoester and the base in the solvent, and then add the hydroxylamine hydrochloride portion-wise. This maintains a low concentration of free hydroxylamine, which can minimize side reactions.

Question: I am struggling to purify my isoxazolone derivative by column chromatography. What are some effective strategies?

Answer: Purification can be challenging due to the polarity of the isoxazolone core. However, a systematic approach to developing your chromatography method will almost always succeed. [4] Purification Best Practices:

  • TLC Solvent Screening (Crucial Step): Before running a column, find an optimal solvent system using TLC.

    • Start with a standard non-polar/polar mixture (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

    • Aim for an Rf value of 0.25 - 0.35 for your desired product. This Rf generally translates well to column separation.

    • If separation from an impurity is poor, try adding a third solvent. For example, adding a small amount of acetone to a Hex/EtOAc mixture can alter selectivity.

  • Choice of Stationary Phase:

    • Silica Gel: The default choice. If your compound is sticking irreversibly to the column (streaking badly), it might be too acidic.

    • Neutral Alumina: A good alternative to silica for moderately polar compounds, especially those sensitive to acid. [4]* Crystallization: If your product is a solid, crystallization is the most effective method for achieving high purity.

    • Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane/EtOAc mixtures) to find one in which your product is soluble when hot but sparingly soluble when cold.

Section 3: Impact of Reaction Parameters

The choice of reaction parameters can dramatically influence the outcome. The following table summarizes key considerations for optimizing your synthesis.

ParameterOptions & ConsiderationsRationale & Expert Insight
Solvent Protic: Water, Ethanol, MethanolAprotic: THF, Dioxane, AcetonitrileEthanol is a versatile starting point. Water is an excellent, environmentally friendly option and can accelerate reactions due to hydrophobic effects. [3]Aprotic solvents may be required for substrates with poor solubility in alcohols.
Base Weak: Sodium Acetate, PyridineModerate: Triethylamine (TEA)Strong: NaOH, KOH, NaOEtThe base's primary role is to free NH₂OH from its HCl salt. Weak bases are often sufficient and safer, preventing unwanted side reactions. Strong bases can deprotonate the dicarbonyl starting material.
Temperature Room Temp to Reflux (e.g., 25 °C to 100 °C)Many modern, catalyzed versions proceed at room temperature or with gentle warming (30-50 °C). [5]If no reaction occurs, heating to reflux in ethanol (≈78 °C) is a standard approach. Monitor for decomposition at higher temperatures.
Catalyst None (thermal), Acid (Citric Acid)[6], or specialized catalysts [1][5]For many simple isoxazolones, no catalyst is needed beyond a base for NH₂OH liberation. Mild acids can catalyze the dehydration steps. Recent literature explores advanced catalysts for improved efficiency and milder conditions. [5]

Experimental Protocol: Synthesis of 3-methyl-4-benzylideneisoxazol-5(4H)-one

This one-pot, three-component protocol is a robust example of isoxazolone synthesis. [6] Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Hydroxylamine hydrochloride (1.0 eq)

  • Citric Acid (0.1 eq, catalyst)

  • Water

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl acetoacetate (10 mmol), the selected aromatic aldehyde (10 mmol), hydroxylamine hydrochloride (10 mmol), and citric acid (1 mmol).

  • Add 10 mL of water to the flask. The mixture will likely be heterogeneous.

  • Heat the reaction mixture to reflux (100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 5-24 hours, depending on the aldehyde substrate.

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • The product will often precipitate from the aqueous solution. Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove water-soluble impurities.

  • Dry the product under vacuum to yield the 4-arylmethylidene-3-methyl-isoxazol-5(4H)-one. Further purification can be achieved by recrystallization from ethanol if necessary.

References
  • Karami, B., Eskandari, K., & Farahi, M. (2020). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Cellulose Chemistry and Technology, 54(9-10), 923-933. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved January 23, 2026, from [Link]

  • Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1084. Available from: [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59(1), 222. Available from: [Link]

  • Jakubec, P. (2019, January 19). synthesis of isoxazoles [Video]. YouTube. [Link]

  • Li, J-T., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 17(1), 559-566. Available from: [Link]

  • Ahmed, S. M., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 26(2). Available from: [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. Available from: [Link]

  • Karami, B., & Moghimi, S. (2015). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 31(2). Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for 3,4-Dimethylisoxazol-5(4H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4-dimethylisoxazol-5(4H)-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of isoxazolone-based scaffolds. As a core heterocyclic motif in numerous pharmacologically active compounds, the efficient and clean synthesis of these molecules is of paramount importance.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices, particularly in the critical area of catalyst selection. We will explore common challenges, offer data-driven solutions, and provide a framework for troubleshooting your synthesis.

Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient strategy for synthesizing the isoxazolone core?

The most prevalent and efficient method is a one-pot, three-component domino reaction.[3] This reaction typically involves the cyclocondensation of hydroxylamine hydrochloride, a β-ketoester (such as ethyl acetoacetate), and an aldehyde.[4] This approach is favored for its high atom economy, operational simplicity, and the ability to generate molecular diversity by varying the aldehyde and β-ketoester starting materials.[3]

Q2: Can you explain the underlying mechanism of the three-component synthesis?

Certainly. The reaction proceeds through a well-established cascade mechanism. The catalyst's primary role is to facilitate one or more of these key steps:

  • Oxime Formation: The process begins with the reaction between the β-ketoester (e.g., ethyl acetoacetate) and hydroxylamine, catalyzed by a base or an acid, to form an oxime intermediate.[2][5]

  • Cyclization: This oxime intermediate then undergoes an intramolecular cyclization, losing a molecule of water and ethanol, to form the core 3-methylisoxazol-5(4H)-one ring structure.[3][5]

  • Knoevenagel Condensation: The active methylene group at the C4 position of the newly formed isoxazolone ring then undergoes a Knoevenagel condensation with the aldehyde.[2][6] This final step forms the C4-arylmethylene bond and yields the final product.

Below is a diagram illustrating this mechanistic pathway.

Reaction_Mechanism cluster_0 Step 1: Oxime Formation cluster_2 Step 3: Knoevenagel Condensation Ketoester Ethyl Acetoacetate Oxime Oxime Intermediate Ketoester->Oxime + Hydroxylamine Isoxazolone 3-Methylisoxazol- 5(4H)-one Oxime->Isoxazolone Product Final Product Isoxazolone->Product + Aldehyde

Caption: General mechanism for the three-component synthesis of isoxazolones.

Q3: Why is catalyst choice so critical, and what are my main options?

Catalyst selection is paramount as it directly influences reaction rate, yield, purity, and environmental impact. A suboptimal catalyst can lead to long reaction times, low yields, and the formation of unwanted side products.[3] The choice often depends on the desired reaction conditions (e.g., solvent, temperature) and sustainability goals. Key options include:

  • Organocatalysts: These are metal-free, often biodegradable, and highly efficient catalysts. Examples include amino acids like L-valine[3], and organic acids such as citric acid[4], pyruvic acid[5], and gluconic acid.[6][7] They are excellent choices for "green" synthesis protocols.

  • Heterogeneous Catalysts: These solid-phase catalysts (e.g., SnII-Mont K10[8], sulfated polyborate[3], amine-functionalized cellulose[1][2]) are easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling.

  • Basic Catalysts: Simple bases like sodium hydroxide are used in some routes, particularly when starting from nitriles.[9]

Q4: Are there catalyst-free methods available for this synthesis?

Yes, several protocols leverage alternative energy sources to drive the reaction without a chemical catalyst. These methods align strongly with green chemistry principles by reducing chemical waste.

  • Ultrasound Irradiation: Sonochemistry has been shown to dramatically accelerate the reaction, often leading to excellent yields (92-98%) in under 10 minutes at ambient temperature.[8]

  • Natural Sunlight: For certain substrates, exposure to natural sunlight in water can achieve high yields (89-97%) in short reaction times (17-40 minutes).[5]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Low or No Product Yield

Low yield is the most common issue. Before altering your core protocol, systematically investigate the following causes.

Troubleshooting_Low_Yield Start Low / No Yield Observed CheckCatalyst Is the catalyst efficient? Start->CheckCatalyst CheckConditions Are reaction conditions (solvent, temp, time) optimal? CheckCatalyst->CheckConditions No Sol_Catalyst Consult Catalyst Comparison Table. Consider a more active catalyst (e.g., L-Valine, Gluconic Acid) or an alternative energy source (e.g., Ultrasound). CheckCatalyst->Sol_Catalyst Yes CheckReagents Are reagents pure and stoichiometry correct? CheckConditions->CheckReagents No Sol_Conditions Optimize temperature and time. Screen green solvents like H2O or EtOH. Water often enhances rate. CheckConditions->Sol_Conditions Yes Sol_Reagents Verify purity of aldehyde and β-ketoester. Use fresh reagents. Ensure 1:1:1 stoichiometry. CheckReagents->Sol_Reagents Yes

Caption: Troubleshooting workflow for low product yield.

  • Possible Cause 1: Inefficient Catalyst or Conditions.

    • Expert Insight: The traditional synthesis often suffers from long reaction times and harsh conditions.[3] Modern catalysts are designed to overcome this. Water is often an excellent "green" solvent choice as its high polarity can accelerate the condensation steps.[2][5]

    • Solution: Consult the data summary table below. Switching to a highly active catalyst like L-valine, gluconic acid, or employing ultrasound can drastically improve yields and shorten reaction times. For example, using a gluconic acid aqueous solution as both the catalyst and medium at 70°C can produce yields over 90% in just 45 minutes.[7]

  • Possible Cause 2: Catalyst Deactivation or Low Loading.

    • Expert Insight: For heterogeneous catalysts like amine-functionalized cellulose, the active sites can be fouled or the catalyst can degrade over multiple uses.[1] It's also critical to use the optimal catalyst loading; too little will result in a slow, incomplete reaction, while too much can sometimes complicate purification without improving yield.

    • Solution: For reusable catalysts, perform a regeneration step if recommended by the manufacturer. For amine-functionalized cellulose, a simple filtration and washing allows for reuse, though a slight increase in reaction time may be observed after several cycles.[1][2] Optimization studies show that 14 mg of this catalyst is sufficient for a typical reaction scale.[1][2]

Problem: Formation of Side Products
  • Possible Cause: Unwanted Knoevenagel Condensation.

    • Expert Insight: The Knoevenagel condensation is the final step. If the reaction is left for too long or at too high a temperature, degradation or side reactions of the product can occur. Electron-withdrawing groups on the aromatic aldehyde can sometimes make the reaction sluggish, tempting longer reaction times which may lead to side products.[7]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[7] Upon completion, immediately proceed with the workup to isolate the product. If using aldehydes with strong electron-withdrawing groups, consider a more potent catalytic system to ensure the reaction completes in a reasonable timeframe without requiring harsh conditions.

Problem: Difficulty with Catalyst Removal
  • Possible Cause: Homogeneous Catalyst.

    • Expert Insight: While effective, homogeneous catalysts (like citric acid or L-valine) remain dissolved in the reaction mixture, which can complicate product purification.

    • Solution: Opt for a heterogeneous or recyclable catalyst.

      • Amine-functionalized Cellulose: This catalyst can be filtered off post-reaction.[1][2]

      • Gluconic Acid Aqueous Solution (GAAS): This medium is immiscible with common extraction solvents like ethyl acetate, allowing for simple phase separation to recover both the product and the reusable catalytic medium.[7]

Data Summary: Comparison of Catalytic Systems

The following table summarizes the performance of various modern catalysts for the three-component synthesis of isoxazol-5(4H)-one derivatives. This data provides a clear basis for selecting a catalyst that aligns with your experimental goals for speed, yield, and sustainability.

Catalyst / MethodCatalyst LoadingSolventTemperatureTimeAvg. Yield (%)Reference
L-Valine 10 mol%EthanolReflux< 15 min>90%[3]
Gluconic Acid (GAAS) 5 mL (Solvent)GAAS (50 wt%)70 °C45 min~92%[6][7]
Amine-Cellulose 14 mgWaterRoom Temp25 min~95%[1][2]
Citric Acid 1 mmolWaterRoom Temp5 - 24 h70-90%[4]
SnII-Mont K10 0.01 gWater30 °C20 min~96%[8]
Ultrasound (Catalyst-Free) N/AEthanolRoom Temp< 10 min92-98%[8]
Natural Sunlight N/AWaterAmbient17 - 40 min89-97%[5]
Experimental Protocol Example: Green Synthesis using Gluconic Acid

This protocol is adapted from established green chemistry methodologies and utilizes a recyclable, bio-based catalytic medium.[6][7]

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • Ethyl Acetoacetate (1.0 mmol)

  • Hydroxylamine Hydrochloride (1.0 mmol)

  • Gluconic Acid Aqueous Solution (50 wt% GAAS) (5 mL)

  • Ethyl Acetate

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and the gluconic acid aqueous solution (5 mL).

  • Stir the mixture at 70 °C.

  • Monitor the reaction progress by TLC (typically complete within 45 minutes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product from the aqueous phase using ethyl acetate (2 x 10 mL). The GAAS phase can be retained and reused for subsequent reactions.[7]

  • Combine the organic extracts and concentrate under reduced pressure to obtain the crude solid product.

  • Purify the crude product by recrystallization from ethanol to yield the pure 3,4-disubstituted isoxazol-5(4H)-one.

References
  • Jadhav, S. D., et al. (2020). An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones through L-valine-mediated domino reaction. Journal of Chemical Sciences, 132(1), 108. [Link]

  • MDPI (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Shitre, S. V., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. ACG Publications. [Link]

  • Tariq, M., et al. (2011). 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2897. [Link]

  • Preprints.org (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • Hosseini-Al-Hashemi, S. A., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molbank, 2024(3), M1918. [Link]

  • Rostami, A. (2015). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 31(3), 1739-1742. [Link]

  • Shitre, S. V., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3,4-Dimethylisoxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4-dimethylisoxazol-5(4H)-one. This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up of this important heterocyclic scaffold. Here, we address common questions and troubleshooting scenarios encountered during laboratory and pilot-plant scale synthesis, grounding our advice in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 3,4-dimethylisoxazol-5(4H)-one?

The most prevalent and industrially viable method for synthesizing isoxazol-5(4H)-one derivatives is a one-pot, three-component condensation reaction.[1][2][3] For the specific target of 3,4-dimethylisoxazol-5(4H)-one, this involves the reaction of ethyl 2-methylacetoacetate with hydroxylamine.

This approach is advantageous for scale-up due to:

  • Atom Economy: It's a convergent synthesis that builds complexity rapidly with minimal waste.[1]

  • Operational Simplicity: A one-pot reaction reduces the number of unit operations, minimizing material losses and processing time.[4]

  • Cost-Effectiveness: The starting materials are generally commercially available and relatively inexpensive.

The overall transformation can be represented as the reaction between a β-ketoester (ethyl 2-methylacetoacetate) and hydroxylamine, which first forms a hydroxamic acid intermediate that subsequently cyclizes.

Q2: Can you illustrate the reaction mechanism for the formation of the isoxazolone ring?

Certainly. The reaction proceeds through two key stages: initial condensation followed by intramolecular cyclization.

  • Formation of the Oxime/Hydroxamic Acid Intermediate: Hydroxylamine hydrochloride is typically neutralized in situ (e.g., with a base like sodium hydroxide or an organic base) to generate free hydroxylamine. The more nucleophilic nitrogen atom of hydroxylamine attacks the ketone carbonyl of ethyl 2-methylacetoacetate.

  • Intramolecular Cyclization: The hydroxyl group of the intermediate then acts as a nucleophile, attacking the ester carbonyl. This is followed by the elimination of ethanol to form the stable five-membered isoxazolone ring.

Below is a diagram illustrating this pathway.

reaction_mechanism Reaction Mechanism for 3,4-Dimethylisoxazol-5(4H)-one Synthesis Reactants Ethyl 2-methylacetoacetate + Hydroxylamine Intermediate1 Oxime Intermediate Reactants->Intermediate1 Condensation (-H₂O) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 3,4-Dimethylisoxazol-5(4H)-one + Ethanol Intermediate2->Product Elimination of Ethanol

Caption: Key steps in the formation of the isoxazolone ring.

Q3: What are the critical process parameters to monitor during a large-scale reaction?

Scaling up this reaction requires careful control over several parameters to ensure safety, consistency, and high yield.

ParameterImportance on Scale-UpRecommended Control Strategy
Temperature The initial condensation and cyclization steps can be exothermic. Uncontrolled heat evolution can lead to side reactions or a dangerous thermal runaway.Use a jacketed reactor with an efficient cooling system. Perform a reaction calorimetry study to understand the thermal profile. Implement slow, controlled addition of reagents.
Reagent Addition Rate Rapid addition of hydroxylamine or base can cause localized temperature spikes and pH changes, leading to impurity formation.Add reagents sub-surface via a dip tube at a pre-determined rate. Monitor the internal temperature closely during addition.
pH Control The reaction is sensitive to pH. Strongly basic conditions can promote ring-opening or other side reactions.[5]Maintain the pH in a weakly acidic to neutral range. If using a base like NaOH to neutralize hydroxylamine HCl, add it slowly and monitor the pH. Using a buffered system or a weaker base can also be beneficial.
Mixing/Agitation Inadequate mixing in a large reactor can lead to poor mass and heat transfer, resulting in localized "hot spots" and incomplete conversion.Use an appropriately designed agitator (e.g., pitched-blade turbine) and ensure sufficient agitation speed to maintain a homogenous slurry or solution.
Solvent Choice The solvent affects solubility, reaction rate, and the work-up procedure.Ethanol or methanol/water mixtures are common. For scale-up, consider solvent recovery and recycling. Greener solvents like gluconic acid aqueous solution have also been reported for similar syntheses.[6][7]
Q4: What are the primary safety considerations for this synthesis?
  • Hydroxylamine: Hydroxylamine and its salts can be thermally unstable and may decompose violently with heating, especially in the presence of impurities or oxidizing agents. It is crucial to avoid high temperatures during storage and handling. Always consult the Safety Data Sheet (SDS).

  • Exothermic Reaction: As mentioned, the reaction can be exothermic. A thorough understanding of the reaction's thermal hazards is essential before attempting a large scale.

  • Solvent Hazards: Standard precautions for handling flammable organic solvents like ethanol or methanol must be followed, including proper grounding of equipment to prevent static discharge.

  • By-product Handling: The work-up may involve handling acidic or basic aqueous streams that require proper neutralization before disposal.

Troubleshooting Guide

Q: My reaction yield is very low or I've isolated no product. What went wrong?

A: Low or no yield is a common issue that can often be traced back to starting materials or reaction conditions.[5] Use the following decision tree to diagnose the problem.

troubleshooting_low_yield Start Problem: Low/No Yield Check_SM 1. Verify Starting Material Quality Start->Check_SM Check_Conditions 2. Review Reaction Conditions Start->Check_Conditions Check_Workup 3. Analyze Workup & Isolation Start->Check_Workup Sol_SM1 Purity Check: Use NMR/GC-MS to confirm purity of ethyl 2-methylacetoacetate. Check_SM->Sol_SM1 Sol_SM2 Hydroxylamine Activity: Use fresh hydroxylamine hydrochloride. Ensure complete neutralization if required. Check_SM->Sol_SM2 Sol_Cond1 Temperature Issue: Was the reaction too cold (slow kinetics) or too hot (decomposition)? Optimize temperature. Check_Conditions->Sol_Cond1 Sol_Cond2 pH Imbalance: Was the pH outside the optimal range? Verify base addition and monitor pH. Check_Conditions->Sol_Cond2 Sol_Cond3 Reaction Time: Monitor reaction by TLC/LC-MS. Reaction may be incomplete or product degrading over time. Check_Conditions->Sol_Cond3 Sol_Workup1 Product Loss: Is the product water-soluble? Perform extractions on the aqueous layer. Check_Workup->Sol_Workup1 Sol_Workup2 Decomposition: Product may be unstable to acidic/basic workup conditions. Use milder procedures. Check_Workup->Sol_Workup2

Sources

Technical Support Center: Characterization of Isoxazol-5(4H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of isoxazol-5(4H)-ones. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. My aim is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Introduction: The Nuances of Isoxazol-5(4H)-one Characterization

Isoxazol-5(4H)-ones are a fascinating and versatile class of compounds with a wide range of applications in medicinal chemistry and materials science.[1][2][3] Their synthesis, often achieved through a one-pot, three-component reaction, is typically straightforward.[2][4][5] However, the characterization of these molecules can present unique challenges that may not be immediately obvious. These challenges often stem from the inherent chemical properties of the isoxazolone ring, including its potential for tautomerism and susceptibility to certain reaction conditions. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these characterization hurdles.

Frequently Asked Questions (FAQs)

Here are some of the common questions and issues that researchers encounter when working with isoxazol-5(4H)-ones:

Q1: My 1H NMR spectrum shows broad signals or more peaks than expected for my purified isoxazol-5(4H)-one. What could be the cause?

This is a very common issue and is often attributable to the existence of tautomers in solution. Isoxazol-5(4H)-ones can exist in three tautomeric forms: the CH-form, the NH-form, and the OH-form. The equilibrium between these forms can be influenced by the solvent, temperature, and pH.[6]

  • CH-form (4,5-dihydroisoxazol-5-one): This is the form typically drawn.

  • NH-form (isoxazol-5(4H)-imine): This tautomer has an exocyclic imine.

  • OH-form (5-hydroxyisoxazole): This is the aromatic tautomer.

The rate of interconversion between these tautomers on the NMR timescale will determine the appearance of your spectrum. If the exchange is slow, you may see distinct sets of peaks for each tautomer. If the exchange is fast, you will see a set of averaged signals. If the exchange is intermediate, you will observe broad peaks.

Troubleshooting Steps:

  • Vary the Solvent: Record the NMR spectrum in different solvents (e.g., CDCl3, DMSO-d6, Methanol-d4). A change in the solvent polarity and hydrogen bonding capacity can shift the tautomeric equilibrium, which can help in the assignment of peaks.[6][7]

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve broad peaks. At lower temperatures, the interconversion between tautomers may slow down, leading to sharper signals for each species. Conversely, at higher temperatures, the interconversion may become faster, resulting in a single set of averaged, sharp peaks.

  • 2D NMR Spectroscopy: Techniques like 1H-13C HSQC and HMBC can be invaluable in correlating protons and carbons, helping to piece together the structures of the different tautomers present.

Q2: I am having difficulty purifying my isoxazol-5(4H)-one. It seems to be degrading on my silica gel column. What are my options?

Degradation on silica gel is a frequent problem, especially for compounds that are sensitive to acid. Standard silica gel has an acidic surface which can catalyze the hydrolysis or ring-opening of the isoxazolone ring.

Troubleshooting Steps:

  • Recrystallization: This is often the preferred method for purifying isoxazol-5(4H)-ones.[4][8] Common solvent systems include ethanol, or mixtures of ethyl acetate and hexanes.

  • Use of Deactivated Silica Gel: If chromatography is necessary, consider using silica gel that has been deactivated. You can either purchase pre-deactivated silica or prepare it by treating standard silica gel with a solution of triethylamine in your eluent system (typically 0.1-1% triethylamine). This will neutralize the acidic sites on the silica surface.

  • Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as neutral alumina or a polymeric resin, which are less likely to cause degradation.

Q3: My mass spectrum shows a peak that doesn't correspond to the expected molecular weight of my isoxazol-5(4H)-one. How can I interpret this?

While electrospray ionization (ESI) should ideally show the protonated molecule [M+H]+ or other adducts, unexpected peaks can arise from in-source fragmentation or the presence of impurities. For 4-benzylidene-3-methylisoxazol-5(4H)-one, a common fragmentation could involve the loss of CO or other small molecules.

Troubleshooting Steps:

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the ion, allowing you to determine its elemental composition and distinguish it from potential impurities.

  • Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and fragmenting it, you can study its fragmentation pattern. This can provide valuable structural information and help to confirm the identity of your compound.

  • Check for Common Impurities: The synthesis of isoxazol-5(4H)-ones often involves a Knoevenagel condensation.[1][5] Incomplete reaction or side reactions can lead to the presence of starting materials or byproducts in your sample. Re-examine your NMR and other analytical data to look for evidence of these.

Q4: I am struggling to obtain high-quality crystals of my isoxazol-5(4H)-one for X-ray crystallography. Any suggestions?

Growing diffraction-quality crystals can be challenging. The planarity of the isoxazolone ring system can sometimes lead to packing issues or polymorphism.[8]

Troubleshooting Steps:

  • Screen a Wide Range of Solvents: Systematically screen a variety of solvents with different polarities and boiling points for recrystallization. Slow evaporation of the solvent is a common and effective technique.

  • Solvent/Anti-Solvent Diffusion: Dissolve your compound in a good solvent and then slowly diffuse in an anti-solvent in which the compound is insoluble. This can often lead to the growth of high-quality crystals.

  • Control the Rate of Crystallization: Slower crystallization often yields better crystals. Try to slow down the process by reducing the temperature or slowing the rate of solvent evaporation.

  • Consider Co-crystallization: If your molecule has suitable functional groups for hydrogen bonding, co-crystallization with another molecule could help to form a more ordered crystal lattice.

Troubleshooting Guides

Guide 1: Interpreting Complex 1H NMR Spectra

Problem: The 1H NMR spectrum of your isoxazol-5(4H)-one in CDCl3 shows broad peaks and/or more signals than expected.

Underlying Cause: This is likely due to the presence of multiple tautomers in solution and an intermediate rate of exchange between them on the NMR timescale.

Workflow:

  • Initial Assessment (CDCl3):

    • Identify the expected peaks for the major tautomer (usually the CH-form).

    • Note any broad signals or unexpected peaks.

  • Solvent Study:

    • Prepare samples of your compound in both a polar aprotic solvent (e.g., DMSO-d6) and a polar protic solvent (e.g., Methanol-d4).

    • Acquire 1H NMR spectra for each sample.

    • Rationale: DMSO-d6 is a hydrogen bond acceptor and will likely favor the NH and OH tautomers. Methanol-d4 can act as both a hydrogen bond donor and acceptor and can also exchange with the labile protons of the NH and OH tautomers, which can lead to the disappearance of those signals.

  • Data Analysis and Interpretation:

    • Compare the spectra obtained in the different solvents.

    • Look for changes in the chemical shifts and the relative integration of the peaks.

    • In DMSO-d6, you may see sharper signals for the NH or OH tautomers.

    • In Methanol-d4, the NH and OH proton signals may disappear or be very broad due to exchange with the solvent.

Expected 1H NMR Chemical Shifts for a 4-benzylidene-3-methylisoxazol-5(4H)-one:

ProtonTypical Chemical Shift (ppm) in CDCl3[4]Comments
CH32.2 - 2.4Singlet
Vinylic CH7.3 - 7.5Singlet
Aromatic CH7.4 - 8.5Multiplet

Diagram: Tautomeric Equilibrium of Isoxazol-5(4H)-ones

Tautomers CH_form CH-form (4,5-dihydroisoxazol-5-one) NH_form NH-form (isoxazol-5(4H)-imine) CH_form->NH_form Proton transfer OH_form OH-form (5-hydroxyisoxazole) CH_form->OH_form Proton transfer

Caption: Tautomeric forms of isoxazol-5(4H)-one.

Guide 2: Purification Strategy for Acid-Sensitive Isoxazol-5(4H)-ones

Problem: Your isoxazol-5(4H)-one is degrading during purification by column chromatography on silica gel.

Underlying Cause: The acidic nature of silica gel is likely catalyzing the hydrolysis or rearrangement of your compound.

Workflow:

  • Step 1: Attempt Recrystallization.

    • This is the first and best option.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate).

      • Allow the solution to cool slowly to room temperature.

      • If no crystals form, place the solution in a refrigerator or freezer.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Step 2: If Recrystallization Fails, Use Deactivated Silica Gel.

    • Protocol for Deactivation:

      • Prepare a slurry of silica gel in your chosen eluent system.

      • Add triethylamine (Et3N) to the slurry to a final concentration of 0.5% (v/v).

      • Stir the slurry for 15-20 minutes.

      • Pack the column with the deactivated silica gel slurry.

      • Run the column as usual, using an eluent that contains 0.5% Et3N.

Diagram: Purification Workflow

Purification Crude_Product Crude Isoxazol-5(4H)-one Recrystallization Attempt Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Successful Chromatography Column Chromatography Recrystallization->Chromatography Fails Deactivated_Silica Use Deactivated Silica Gel Chromatography->Deactivated_Silica Alternative_Phase Use Alternative Stationary Phase Chromatography->Alternative_Phase Deactivated_Silica->Pure_Product Alternative_Phase->Pure_Product

Caption: Decision tree for purification of isoxazol-5(4H)-ones.

References

  • Kiyani, H., & Gharehassanlou, S. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 5(3), 329-347. Available from: [Link]

  • Ghorbani-Vaghei, R., & Malaeke, A. (2015). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 31(3), 1695-1700. Available from: [Link]

  • Reddy, T. V., & Kumar, G. S. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(15), 9223-9233. Available from: [Link]

  • Patil, S. A., Patil, R., & Patil, S. A. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. ACG Publications. Available from: [Link]

  • Prathap, K., Sirisha, D. V. L., Durgarao, B. V., Krishnarao, N., & Shaik, L. (2024). A straightforward, practical, and economical process for producing isoxazole derivatives. International Journal of Advanced Research, 12(08), 1111-1116. Available from: [Link]

  • Deshmukh, S. R., Nalkar, A. S., & Thopate, S. R. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Journal of Chemical Sciences, 2015. Available from: [Link]

  • Kiyani, H., & Gharehassanlou, S. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available from: [Link]

  • Unknown. (n.d.). MCR general approach to isoxazol-5(4H)-ones. ResearchGate. Available from: [Link]

  • Singh, P. P., & Kumar, A. (2020). An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)-ones through L-valine-mediated. Journal of Chemical Sciences, 132(1), 108. Available from: [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available from: [Link]

  • Unknown. (n.d.). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Unknown Source.
  • Unknown. (n.d.). (Z)-4-Benzylidene-3-methylisoxazol-5(4H)-one. National Center for Biotechnology Information. Available from: [Link]

  • Unknown. (n.d.). Green synthesis of 3,4‐disubstituted isoxazol‐5(4H)‐ones using ZnO@Fe3O4 core–shell nanocatalyst in water. ResearchGate. Available from: [Link]

  • Shridevi, D., et al. (2019). Solvent Free Synthesis of (E)-4-Benzylidene-3-Methylisoxazol-5(4H)-Ones and their Cytotoxic Screening against MCF7 Cell Line. ResearchGate. Available from: [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Unknown Source. Available from: [Link]

  • Unknown. (n.d.). An efficient Synthesis of an isoxazole-5(4H)
  • Unknown. (n.d.). (Z)-4-Benzylidene-3-methylisoxazol-5(4H)-one. OSTI.GOV. Available from: [Link]

  • Al-Zoubi, W. (n.d.). 279 Efficient Three-Component Synthesis of 3,4-Disubstituted Isoxazol- 5(4H)-ones in Green Media. Jordan Journal of Chemistry (JJC). Available from: [Link]

  • Unknown. (n.d.). A plausible mechanism for the synthesis of 3,4–disubstituted isoxazol–5(4H)–ones catalyzed by ZnO@Fe3O4. ResearchGate. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 3,4-Dimethylisoxazol-5(4H)-one: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. The heterocyclic scaffold, 3,4-dimethylisoxazol-5(4H)-one, presents a compelling case for a meticulous validation process, not only to confirm its identity but also to differentiate it from potential isomers and to understand its tautomeric behavior in solution. This guide provides an in-depth, technically-grounded framework for the structural elucidation of this molecule, moving beyond a simple recitation of data to explain the causal links between molecular structure and spectroscopic output.

The Imperative for Rigorous Structural Validation

The isoxazol-5(4H)-one core is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1] Subtle changes in the substitution pattern or tautomeric form can lead to significant differences in pharmacological activity and pharmacokinetic properties. Therefore, confirming the precise connectivity and ruling out isomeric impurities, such as 3,4-dimethylisoxazol-5-amine or other rearrangement products, is not merely a procedural step but a critical determinant of a research project's success.

A primary challenge in the characterization of isoxazol-5(4H)-ones is the potential for tautomerism. The 3,4-dimethylisoxazol-5(4H)-one can, in principle, exist in equilibrium with its aromatic hydroxy form, 3,4-dimethyl-5-hydroxyisoxazole, and a less common CH2 tautomer. The dominant tautomer in a given solvent will profoundly influence the observed spectroscopic data. Computational studies on related isoxazolone systems suggest that the keto tautomer is generally the most stable form in the gas phase and in various solvents, but the energy differences can be small, and the equilibrium can be influenced by the medium.[2][3]

A Multi-faceted Approach to Structural Elucidation

A robust validation of 3,4-dimethylisoxazol-5(4H)-one relies on the synergistic interpretation of data from multiple analytical techniques. Here, we present the expected spectroscopic signatures and provide detailed experimental protocols for their acquisition.

Synthesis of 3,4-Dimethylisoxazol-5(4H)-one

The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones is typically achieved through a one-pot, three-component reaction.[4] For our target molecule, this involves the condensation of ethyl 2-methylacetoacetate with hydroxylamine hydrochloride.

Experimental Protocol: Synthesis

  • To a solution of ethyl 2-methylacetoacetate (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or water, add a catalytic amount of a mild acid or base.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction following solvent removal.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,4-dimethylisoxazol-5(4H)-one.

Spectroscopic Validation: Expected vs. Comparative Data

Due to the limited availability of published experimental data for 3,4-dimethylisoxazol-5(4H)-one, we will present a combination of predicted data and experimental data from closely related analogs. This comparative approach is a powerful tool for structural validation in the absence of a direct reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3,4-dimethylisoxazol-5(4H)-one, both ¹H and ¹³C NMR will provide definitive evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with three distinct signals corresponding to the two methyl groups and the proton at the C4 position. The chemical shift of the C4-H is particularly diagnostic.

  • C3-CH₃: A singlet, typically in the range of δ 2.0-2.3 ppm.

  • C4-CH₃: A doublet, due to coupling with the C4-H, expected around δ 1.4-1.6 ppm.

  • C4-H: A quartet, resulting from coupling to the C4-methyl group, predicted to be in the region of δ 3.6-4.0 ppm. The exact chemical shift will be sensitive to the solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information, confirming the presence of the carbonyl group and the quaternary carbons of the isoxazole ring.

  • C=O (C5): Expected in the highly deshielded region of δ 170-175 ppm.

  • C=N (C3): Predicted to be around δ 160-165 ppm.

  • C4: A methine carbon, expected in the range of δ 45-55 ppm.

  • C3-CH₃ and C4-CH₃: Aliphatic carbons, with predicted chemical shifts between δ 10-20 ppm.

Experimental Protocol: NMR Spectroscopy

  • Prepare a solution of the synthesized compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

  • Acquire a ¹³C{¹H} NMR spectrum.

  • For unambiguous assignment, perform 2D NMR experiments such as COSY (to confirm the C4-H and C4-CH₃ coupling) and HSQC/HMBC (to correlate protons to their directly attached and long-range carbons).

Structure ¹H NMR Data (Predicted/Comparative) ¹³C NMR Data (Predicted/Comparative)
3,4-Dimethylisoxazol-5(4H)-one (Predicted) C3-CH₃: ~2.1 ppm (s)C4-CH₃: ~1.5 ppm (d)C4-H: ~3.8 ppm (q)C5 (C=O): ~172 ppmC3 (C=N): ~162 ppmC4: ~50 ppmC3-CH₃: ~12 ppmC4-CH₃: ~15 ppm
(Z)-4-benzylidene-3-methylisoxazol-5(4H)-one (Experimental) [5]CH₃: 2.31 ppm (s)ArCH=: 7.44 ppm (s)C=O: 167.88 ppmC=N: 161.16 ppmC4: 119.65 ppmCH₃: 11.63 ppm

Note: The experimental data for the 4-benzylidene derivative shows the significant downfield shift of the C4 carbon due to the conjugated system, highlighting the importance of comparing with closely related structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying key functional groups. For 3,4-dimethylisoxazol-5(4H)-one, the carbonyl (C=O) and imine (C=N) stretching vibrations are of primary interest.

  • C=O Stretch: A strong absorption band is expected in the range of 1730-1760 cm⁻¹. The exact position can be influenced by ring strain and substituents. For comparison, some 4-arylmethylene derivatives show this peak around 1730 cm⁻¹.[5]

  • C=N Stretch: A medium to strong absorption is predicted to appear in the region of 1600-1650 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy

  • Prepare a sample of the compound as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids).

  • Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the carbonyl and imine groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can be used to confirm the structure.

  • Molecular Ion (M⁺): For 3,4-dimethylisoxazol-5(4H)-one (C₅H₇NO₂), the expected exact mass is 129.0477 g/mol . A high-resolution mass spectrum should confirm this elemental composition.

  • Fragmentation Pattern: The fragmentation of isoxazolones can be complex. Common fragmentation pathways may involve the loss of CO, cleavage of the N-O bond, and subsequent rearrangements.

Experimental Protocol: Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infuse the sample into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass spectrometer.

  • Acquire a full scan mass spectrum to determine the molecular weight.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

Visualizing the Validation Workflow

To provide a clear overview of the structural validation process, the following workflow diagram is presented.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation synthesis One-pot condensation of ethyl 2-methylacetoacetate and hydroxylamine HCl purification Recrystallization synthesis->purification nmr 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms High-Resolution MS & MS/MS purification->ms data_analysis Data Interpretation nmr->data_analysis ftir->data_analysis ms->data_analysis comparison Comparison with Predicted Data & Related Compounds data_analysis->comparison tautomerism Consideration of Tautomeric Forms comparison->tautomerism confirmation Structure Confirmed: 3,4-dimethylisoxazol-5(4H)-one tautomerism->confirmation

Caption: Experimental workflow for the synthesis and structural validation of 3,4-dimethylisoxazol-5(4H)-one.

Addressing Tautomerism: A Deeper Dive

As mentioned, the potential for tautomerism is a critical consideration. The 4H-keto form is generally expected to be the major tautomer. However, the presence of the 5-hydroxyisoxazole aromatic tautomer, even in small amounts, could lead to additional, broader signals in the NMR spectra, particularly for the N-H or O-H protons if present.

Caption: Tautomeric equilibrium of 3,4-dimethylisoxazol-5(4H)-one.

Key indicators of the 5-hydroxy tautomer would include:

  • ¹H NMR: A broad, exchangeable signal for the hydroxyl proton (δ 5-10 ppm, depending on solvent and concentration). The disappearance of the C4-H quartet and the C4-methyl doublet, replaced by a singlet for the C4-methyl group in an aromatic environment.

  • ¹³C NMR: A significant downfield shift for C4 and an upfield shift for C5, reflecting the change from a saturated carbon and a carbonyl to two sp² carbons in an aromatic ring.

  • FT-IR: The appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and the disappearance or significant weakening of the C=O stretch.

By carefully analyzing the spectroscopic data, particularly in different deuterated solvents which can influence the tautomeric equilibrium, a comprehensive understanding of the structural landscape of 3,4-dimethylisoxazol-5(4H)-one can be achieved.

Conclusion

The structural validation of 3,4-dimethylisoxazol-5(4H)-one is a clear illustration of the necessity for a multi-technique, comparative, and intellectually rigorous approach in modern chemical science. By combining synthesis, high-resolution spectroscopic techniques, and a thorough understanding of potential isomerism and tautomerism, researchers can confidently confirm the structure of their target compounds. This guide provides a robust framework for such an endeavor, emphasizing the "why" behind the "how" to empower scientists in their pursuit of novel molecular entities.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88317, 5-Amino-3,4-dimethylisoxazole. Retrieved from [Link].

  • Kowalski, K., & Rajtar, B. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of the Serbian Chemical Society, 85(10), 1337-1351.
  • Gholap, A. R., & Gill, C. H. (2014). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 30(2), 631-636.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135456250, 3,4-Dimethylisoxazol-5(4H)-one. Retrieved from [Link].

  • Patil, S., Jadhav, S., & Bobade, V. (2012). A novel three-component one-pot synthesis of 3, 4-disubstituted isoxazol-5 (4H)-ones. Tetrahedron Letters, 53(15), 1951-1953.
  • Fun, H.-K., et al. (2010). 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1037.
  • Royal Society of Chemistry. (2015). Supplementary Information for: Copper-catalyzed aerobic oxidative C–H/N–H annulation of enone oximes with anilines. Retrieved from [Link].

  • Kumar, A., & Kumar, R. (2020). An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones through L-valine-mediated domino reaction. Journal of Chemical Sciences, 132(1), 108.
  • MDPI. (2011). 1-{[(3,4-Dimethylisoxazol-5-yl)imino]methyl}-2-naphthol. Retrieved from [Link].

  • SIELC Technologies. (2018). 5-Amino-3,4-dimethylisoxazole. Retrieved from [Link].

  • El-Sayed, W. S., et al. (2018). Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one(Cycloserine).Ab initio and Density. International Journal of Pharmaceutical and Phytopharmacological Research, 8(3), 1-8.

Sources

A Comparative Guide to the Structural Elucidation of 3,4-dimethylisoxazol-5(4H)-one: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography and its principal spectroscopic alternatives for the structural elucidation of 3,4-dimethylisoxazol-5(4H)-one, a heterocyclic compound of significant interest due to the broad biological activities of the isoxazole scaffold.[1][2] For researchers, scientists, and drug development professionals, understanding the nuances, strengths, and limitations of each analytical technique is critical for efficient and accurate molecular characterization.

The Central Role of Structural Analysis

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The specific arrangement of atoms in 3,4-dimethylisoxazol-5(4H)-one dictates its physicochemical properties, reactivity, and biological interactions. Therefore, unambiguous structural confirmation is a foundational step in its study and application.

Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[5] It provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions in the crystalline state.

Experimental Workflow: A Self-Validating System

The power of X-ray crystallography lies in its rigorous and self-validating workflow. Each step, from crystal growth to data analysis, contains internal checks that ensure the final structure is a true representation of the molecule.

X-ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification of 3,4-dimethylisoxazol-5(4H)-one crystallization Crystal Growth synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting Single Crystal diffraction X-ray Diffraction mounting->diffraction Cryo-cooling data_processing Data Processing & Reduction diffraction->data_processing Diffraction Pattern solution Structure Solution (e.g., Direct Methods) data_processing->solution Reflection Data refinement Structure Refinement solution->refinement Initial Model validation Structure Validation (e.g., R-factor) refinement->validation Refined Structure

Caption: The workflow of single-crystal X-ray crystallography.

Detailed Experimental Protocol for 3,4-dimethylisoxazol-5(4H)-one
  • Synthesis and Purification: The synthesis of the parent amine, 5-amino-3,4-dimethylisoxazole, is a common precursor step.[8] The target compound, 3,4-dimethylisoxazol-5(4H)-one, would then be synthesized and purified to >98% purity, as confirmed by techniques like HPLC and NMR, to ensure crystal quality.

  • Crystallization: High-quality single crystals are the cornerstone of this technique. For a small molecule like 3,4-dimethylisoxazol-5(4H)-one, slow evaporation of a saturated solution is a common and effective method. A variety of solvents should be screened (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) to find conditions that yield well-diffracting single crystals.

  • Data Collection: A suitable single crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.

  • Structure Solution and Refinement: The diffraction data is processed to yield a set of reflection intensities. The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to minimize the difference between observed and calculated structure factors. The quality of the final structure is assessed using metrics like the R-factor.

Causality in Experimental Choices
  • High Purity: Impurities can inhibit crystal growth or lead to disordered crystal lattices, compromising the quality of the diffraction data.

  • Slow Evaporation: This technique allows for the gradual and ordered arrangement of molecules into a crystal lattice, which is essential for obtaining crystals suitable for X-ray diffraction.

  • Cryo-cooling: Cooling the crystal reduces atomic motion, leading to sharper diffraction spots and higher resolution data.

Orthogonal Validation: Spectroscopic and Spectrometric Techniques

While X-ray crystallography provides the ultimate structural detail, it requires a solid, crystalline sample. For liquids, oils, or amorphous solids, and for routine characterization, other techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C).

  • Sample Preparation: Dissolve approximately 5-10 mg of 3,4-dimethylisoxazol-5(4H)-one in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments include 1D ¹H, 1D ¹³C, and 2D correlation experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to piece together the molecular structure. For 3,4-dimethylisoxazol-5(4H)-one, one would expect to see signals corresponding to the two methyl groups and the proton at the 4-position.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and information about its fragmentation pattern, which can be used to deduce its structure.

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., Time-of-Flight - TOF or Orbitrap).

  • Data Interpretation: The resulting mass spectrum will show the molecular ion peak, providing the exact mass of the molecule. The fragmentation pattern can be analyzed to identify structural motifs.

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific research question, the nature of the sample, and the level of detail required.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)Liquid (solution)Solid or Liquid
Information 3D structure, bond lengths, angles, intermolecular interactionsConnectivity, chemical environment of atomsMolecular weight, elemental composition, fragmentation
Resolution AtomicAtomic connectivityMolecular
Key Advantage Unambiguous 3D structure determination[5]Applicable to non-crystalline samples, provides dynamic informationHigh sensitivity, exact mass determination
Key Limitation Requires high-quality single crystalsDoes not provide 3D spatial arrangement directlyDoes not provide stereochemical information

Logical Framework for Structural Elucidation

For a novel compound like 3,4-dimethylisoxazol-5(4H)-one, a multi-technique approach is the most robust strategy for unambiguous structure determination.

Structural_Elucidation_Logic cluster_initial Initial Characterization cluster_confirmation Definitive Structure cluster_decision Outcome ms Mass Spectrometry (Molecular Formula) nmr NMR Spectroscopy (Connectivity) ms->nmr Proposed Structure xray X-ray Crystallography (3D Structure) nmr->xray Candidate for Crystallization further_analysis Further Analysis Required nmr->further_analysis Ambiguous Connectivity structure_confirmed Structure Confirmed xray->structure_confirmed Unambiguous Structure

Caption: A logical workflow for the structural elucidation of a novel compound.

Conclusion

The structural elucidation of 3,4-dimethylisoxazol-5(4H)-one, like any molecule of scientific importance, requires a thoughtful and strategic application of analytical techniques. While X-ray crystallography remains the gold standard for providing an unequivocal three-dimensional structure, its reliance on high-quality single crystals necessitates the use of complementary methods. NMR spectroscopy and mass spectrometry are indispensable tools for initial characterization, providing crucial information on connectivity and molecular formula, respectively. By employing these techniques in a coordinated manner, researchers can achieve a comprehensive and validated understanding of a molecule's structure, paving the way for further investigation into its chemical and biological properties.

References

  • Al-Omair, M. A. (2010). 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2537. [Link]

  • Asiri, A. M., et al. (2011). N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1133. [Link]

  • ChemWhat. (2023). 3,4-Dimethylisoxazol-5-amine CAS#: 19947-75-2. [Link]

  • Gomha, S. M., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. RSC Advances, 7(84), 53477-53497. [Link]

  • Li, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1376. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-3,4-dimethylisoxazole. PubChem Compound Database. [Link]

  • Vangala, V. R., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1735-1748. [Link]

  • Zareef, M., et al. (2021). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Molecules, 26(23), 7174. [Link]

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Sources

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 3,4-Dimethylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is the bedrock of both groundbreaking discovery and unwavering personal safety. This guide provides an in-depth, procedural framework for the safe handling of 3,4-dimethylisoxazol-5-amine (CAS RN: 19947-75-2), a compound frequently utilized in the synthesis of novel pharmaceutical agents.[1] Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the "why" behind each safety protocol, thereby fostering a culture of proactive risk mitigation in the laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

3,4-Dimethylisoxazol-5-amine is a white to light yellow crystalline solid.[2][3] While indispensable in synthetic chemistry, it presents a clear hazard profile that necessitates stringent safety measures. The primary risks associated with this compound are:

  • Skin Irritation (Category 2): Direct contact can lead to skin irritation.[4]

  • Serious Eye Irritation (Category 2A): The compound can cause significant eye irritation upon contact.[4]

  • Respiratory Tract Irritation (Category 3): Inhalation of dust or aerosols may irritate the respiratory system.[4]

A thorough risk assessment should precede any handling of this compound. This involves not only understanding its inherent hazards but also evaluating the specific experimental context, including the quantities being used, the duration of exposure, and the potential for aerosolization.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure to 3,4-dimethylisoxazol-5-amine. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.Must conform to EN166 (EU) or ANSI Z87.1 (US) standards. This is to protect against airborne particles and accidental splashes, which can cause serious eye irritation.[4]
Skin Protection Nitrile or neoprene gloves. A disposable, long-sleeved lab coat.Gloves should be inspected for integrity before each use and changed frequently, especially if contamination is suspected. A lab coat provides a removable barrier to protect skin and clothing from contamination.[5][6]
Respiratory Protection A NIOSH-approved N95 respirator or equivalent.Recommended when handling larger quantities, if the material is dusty, or if working outside of a certified chemical fume hood. This minimizes the inhalation of airborne particles that can cause respiratory irritation.[4]

It is imperative to not only wear the appropriate PPE but also to be proficient in its donning and doffing procedures to prevent cross-contamination.[6]

Safe Handling and Operational Protocols

Adherence to a stringent, step-by-step operational protocol is paramount for the safe handling of 3,4-dimethylisoxazol-5-amine.

Engineering Controls: The Foundation of Safety
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood. This primary engineering control is essential for containing dust and vapors, thereby minimizing inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to further reduce the concentration of any fugitive emissions.

Procedural Workflow for Handling

The following workflow diagram illustrates the critical steps for safely handling 3,4-dimethylisoxazol-5-amine, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash emergency_spill Contain Spill emergency_evacuate Evacuate Area (if necessary) emergency_spill->emergency_evacuate emergency_notify Notify Supervisor/Safety Officer emergency_evacuate->emergency_notify emergency_sds Consult SDS emergency_notify->emergency_sds

Caption: Workflow for Safe Handling of 3,4-Dimethylisoxazol-5-amine

Step-by-Step Handling Procedure
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents to minimize movement in and out of the hood.

  • Weighing and Transfer:

    • Tare a clean, dry weighing vessel inside the fume hood.

    • Carefully dispense the required amount of 3,4-dimethylisoxazol-5-amine, avoiding the creation of dust.

    • Gently transfer the weighed solid into the reaction vessel.

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material using a dustpan and brush designated for chemical waste. Avoid creating dust.

    • Place the collected material in a clearly labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Environmental Responsibility

Proper disposal of 3,4-dimethylisoxazol-5-amine and its containers is a critical aspect of responsible chemical management.

  • Chemical Waste: All solid waste, contaminated materials (e.g., weighing paper, gloves), and solutions containing 3,4-dimethylisoxazol-5-amine must be disposed of in a designated hazardous waste container. This container should be clearly labeled with the full chemical name and associated hazards.

  • Empty Containers: "Empty" containers may still retain chemical residue. These should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these comprehensive safety and handling protocols, you can confidently and safely utilize 3,4-dimethylisoxazol-5-amine in your research endeavors, ensuring the integrity of your work and the well-being of yourself and your colleagues.

References

  • CymitQuimica. (2025). SAFETY DATA SHEET: 3.4-DIMETHYLISOXAZOL-5-AMINE.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 4-Amino-3,5-dimethylisoxazole.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Amino-3,4-dimethylisoxazole.
  • PubChem. (n.d.). 5-Amino-3,4-dimethylisoxazole.
  • ECHEMI. (n.d.). 5-Amino-3,4-dimethylisoxazole.
  • ChemicalBook. (2025). 3,4-Dimethylisoxazol-5-amine.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Benchchem. (2025). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
  • UNODC. (2020). Full chemical resistant personal protective equipment (PPE) ensemble.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.